The table below summarizes the key quantitative data on this compound's ADME characteristics, primarily derived from studies on rats.
| ADME Phase | Key Findings | Experimental Details |
|---|---|---|
| Absorption | Rapid and nearly complete from the gastrointestinal tract; >90% of oral dose absorbed [1]. | Model: Rat (Wistar), single oral dose of 1.25 or 20 mg/kg [¹⁴C]-imazalil [1]. Analysis: Measurement of radioactivity in excreta and comparison with intravenous dose data. |
| Distribution | Widely distributed; highest tissue levels found in liver, lungs, and kidneys. Up to ~6% of administered dose remained in tissues after 48 hours [2] [1]. | Model: Rat. Method: Tissue sampling at 48h and 96h post-administration of [¹⁴C]-imazalil; radioactivity measurement [2] [1]. |
| Metabolism | Extensively metabolized (at least 25 metabolites identified). Major pathways: epoxidation, oxidative O-dealkylation, and oxidative N-dealkylation [1]. Minimal parent compound excreted (<1% in feces, traces in urine) [1]. | Model: Rat. Analysis: Metabolite identification in urine and feces via LC-MS and other chromatographic techniques [1]. In vitro systems: Rat liver homogenates [2]. |
| Excretion | Rapid excretion, primarily via urine and feces in roughly equal proportions [2] [1]. ~90% of dose excreted within 24 hours; >95% within 96 hours [1]. | Model: Rat. Protocol: Collection of urine and feces over timed intervals (0-96h) post-dose of [¹⁴C]-imazalil; quantification of radioactivity [2] [1]. |
This compound undergoes complex biotransformation. The major identified metabolites and primary metabolic routes are illustrated in the following diagram, which synthesizes information from rat studies [2] [1]:
This compound's main biotransformation routes and key metabolites [2] [1].
For your reference, here are the methodologies from pivotal studies on this compound ADME and enzyme interactions.
This protocol is critical for obtaining comprehensive ADME data [1] [3].
This study investigated enzyme induction/inhibition relevant to first-pass metabolism [4] [5].
Recent research highlights that this compound's effects extend beyond classic ADME, with implications for toxicology and drug interactions:
This compound (IMA) is a widely used imidazole antifungal compound employed both as an agricultural fungicide and pharmaceutical agent (enilconazole) for controlling fungal infections. As a common food contaminant due to its agricultural use, this compound represents a significant human exposure concern through the diet. The human intestine serves as the primary site of exposure to ingested contaminants like this compound, making understanding its effects on intestinal xenobiotic-metabolizing enzymes particularly important for drug safety and toxicology assessments. Research demonstrates that this compound exhibits a unique capability to modulate key cytochrome P450 enzymes in human intestinal models, with particularly notable effects on CYP1A1 and CYP3A4 that occur through unconventional mechanisms distinct from other conazole fungicides [1].
Unlike many polycyclic aromatic hydrocarbons and halogenated aromatic compounds that induce CYP1A1 through direct interaction with the aryl hydrocarbon receptor (AhR), this compound appears to utilize an alternative signaling pathway for this induction. This AhR-independent mechanism represents a significant departure from classical CYP1A1 induction patterns and warrants special attention from pharmaceutical researchers and toxicologists. The induction occurs at realistic intestinal concentrations that could reasonably be expected through dietary exposure, raising important questions about potential drug-food contaminant interactions when this compound-contaminated foods are consumed alongside pharmaceuticals that are substrates for CYP1A1 or CYP3A4 metabolism [1] [2].
Table 1: Comparative Effects of Conazole Fungicides on CYP Activities in Caco-2 Cells
| Fungicide | CYP1A1 Induction | CYP3A4 Inhibition | P-gp Inhibition | MRP-2/BCRP Inhibition | AhR Dependency |
|---|---|---|---|---|---|
| This compound | Strong (equivalent to B(a)P or TCDD) | Strong inhibition | No effect | No effect | AhR-independent |
| Ketoconazole | Weak or nil effects | Weak inhibition | Inhibited both | Inhibited both | Not determined |
| Propiconazole | Weak or nil effects | Weak or nil effects | No effect | No effect | Not determined |
| Tebuconazole | Weak or nil effects | Weak or nil effects | No effect | No effect | Not determined |
Table 2: Key Quantitative Parameters of this compound Effects on CYP Enzymes
| Parameter | CYP1A1 Induction | CYP3A4 Inhibition |
|---|---|---|
| Magnitude | Equivalent to positive controls B(a)P and TCDD | Strong inhibition |
| Time Dependency | Demonstrated | Not specified |
| Dose Dependency | Demonstrated | Not specified |
| AhR Binding | No binding in cell-free assays | Not applicable |
| Reporter Gene Assay | No activation | Not applicable |
| Proposed Mechanism | AhR-independent pathway | Direct enzyme inhibition |
The quantitative data clearly demonstrate that This compound stands apart from other conazole fungicides in its ability to strongly induce CYP1A1 while simultaneously inhibiting CYP3A4. This dual effect creates a complex interaction potential that could significantly alter the bioavailability and metabolism of co-ingested drugs or other chemicals. The strength of CYP1A1 induction is particularly noteworthy as it reaches levels equivalent to potent inducers like benzo(a)pyrene and TCDD, yet accomplishes this through an alternative mechanism that does not involve direct AhR binding [1]. The absence of effect on efflux transporters P-glycoprotein and MRP-2/BCRP further distinguishes this compound from compounds like ketoconazole, suggesting a more selective pattern of enzyme modulation [1] [2].
The foundational research on this compound's effects was conducted using the human intestinal Caco-2 cell line, a well-established in vitro model of the human intestinal absorptive epithelium. These cells were cultivated under standardized conditions using Dulbecco's modified Eagle's medium supplemented with 10% fetal bovine serum, 1% non-essential amino acids, 1% L-glutamine, and 1% penicillin-streptomycin solution. For experimental procedures, cells were typically seeded at a density of 1×10^5 cells per well in 24-well plates and maintained at 37°C in a humidified 5% CO₂ atmosphere. The cells were allowed to differentiate for 14-21 days post-confluence to develop mature enterocyte characteristics before experimental treatments [1].
This compound was prepared in dimethyl sulfoxide (DMSO) with final solvent concentrations not exceeding 0.1% in treatment media to maintain cell viability. Treatment concentrations typically ranged from 1-100 μM, reflecting realistic intestinal exposure levels following dietary consumption of contaminated foods. For comparative assessments, positive control inducers included benzo(a)pyrene (B(a)P) for CYP1A1 and 1,25-vitamin D₃ for CYP3A4 expression. In time-course experiments, cells were exposed to this compound for periods ranging from 6 to 72 hours to establish both the kinetics and duration of the CYP1A1 induction response [1] [2].
Ethoxyresorufin-O-deethylase (EROD) Assay: The primary method for quantifying CYP1A1 enzymatic activity involved measuring the conversion of 7-ethoxyresorufin to resorufin. Cells were incubated with 5 μM 7-ethoxyresorufin in culture medium for 30-60 minutes at 37°C. The reaction was stopped by transferring aliquots of medium to an equal volume of ice-cold methanol. Fluorescence was measured using excitation at 530 nm and emission at 590 nm, with resorufin standards used for quantification. Protein content was determined by the Bradford method to normalize enzymatic activity [1].
AhR Binding Assays: To investigate the mechanism of CYP1A1 induction, cell-free competitive binding assays were performed using hepatic cytosol from rodent sources. The assay measured the ability of this compound to displace ³H-labeled TCDD from the AhR complex. Incubations contained 10 nM ³H-TCDD with varying concentrations of this compound (0.1-100 μM) and were conducted for 2 hours at room temperature. Bound and free ligands were separated using hydroxyapatite adsorption, with specific binding calculated as the difference between total and nonspecific binding [1].
Reporter Gene Assays: The XRE-driven luciferase constructs in recombinant cell lines were employed to assess AhR activation potential. Cells were co-transfected with plasmids containing XRE response elements linked to a luciferase reporter gene and incubated for 24 hours before treatment with this compound or control compounds for an additional 24 hours. Luciferase activity was measured using commercial luciferase assay kits and normalized to protein content or cotransfected β-galactosidase activity [1] [3].
RNA Isolation and Quantitative RT-PCR: Total RNA was extracted using TRIzol reagent followed by DNase I treatment to remove genomic DNA. Reverse transcription was performed using M-MLV reverse transcriptase with random hexamer primers. Quantitative PCR amplification was conducted using SYBR Green chemistry with specific primers for CYP1A1, CYP3A4, and housekeeping genes (GAPDH or β-actin). The 2^(-ΔΔCt) method was used to calculate relative gene expression compared to vehicle-treated controls [1] [3].
Western Blotting: Whole cell lysates were prepared using RIPA buffer supplemented with protease inhibitors. Proteins (20-50 μg per lane) were separated by SDS-polyacrylamide gel electrophoresis and transferred to PVDF membranes. After blocking with 5% non-fat milk, membranes were incubated with primary antibodies against CYP1A1, CYP3A4, or β-actin overnight at 4°C. Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized using enhanced chemiluminescence and quantified by densitometry [1] [3].
The precise molecular mechanism through which this compound induces CYP1A1 without direct AhR activation remains an active area of investigation, though several key aspects have been elucidated. Research has definitively established that this compound does not function as a direct AhR ligand, as demonstrated by its inability to compete with TCDD for receptor binding in cell-free systems or activate XRE-driven reporter gene constructs [1]. This distinguishes this compound from most classic CYP1A1 inducers and suggests the involvement of alternative signaling pathways that ultimately converge on CYP1A1 transcriptional activation.
Several potential mechanisms for AhR-independent CYP1A1 induction have been documented in scientific literature, though their specific application to this compound requires further validation:
Serum-Dependent Induction Pathways: Research has demonstrated that fetal bovine serum and human serum can induce CYP1A1 expression in Caco-2 cells to levels comparable to traditional inducers like 3-methylcholanthrene. This induction occurs through transcriptional activation that does not involve the classic AhR-XRE interaction pathway, as demonstrated by the lack of stimulation in XRE-driven reporter constructs [4]. This suggests that physiological compounds present in serum may activate CYP1A1 through mechanisms that this compound might potentially exploit.
Sp1 Transcription Factor Involvement: Studies on porcine CYP1A1 regulation have revealed that Sp1 transcription factor binding to GC-rich regions in the proximal promoter can drive basal CYP1A1 expression independent of AhR signaling [3]. In this model, Sp1 binds to a GC box element that overlaps with the XRE sequence in the CYP1A1 promoter, providing an alternative mechanism for transcriptional regulation that does not require AhR activation.
Protein Kinase-Mediated Pathways: Research on other atypical CYP1A1 inducers has revealed that tyrosine kinase-dependent pathways can activate AhR through ligand-independent mechanisms [5]. For compounds like omeprazole, activation appears to require phosphorylation of Tyr-320 in the AhR ligand binding domain, suggesting a potential mechanism where this compound might indirectly activate AhR through kinase signaling rather than direct binding.
The following diagram illustrates the current understanding of this compound's proposed mechanism compared to classical AhR-dependent pathways:
Figure 1: Proposed AhR-independent CYP1A1 induction pathway by this compound compared to classical AhR-dependent pathway
Despite the compelling evidence for an AhR-independent mechanism, several fundamental questions about this compound's action remain unresolved. The initial sensing mechanism through which this compound triggers the signaling cascade leading to CYP1A1 induction has not been identified. Potential candidates include alternative receptors such as CAR or PXR, though research specifically linking these to this compound's effects is limited [6]. Additionally, the precise transcription factors and corresponding cis-regulatory elements in the CYP1A1 promoter that mediate this compound's effects require further characterization.
The kinase signaling pathways potentially involved in this compound's action represent another area requiring investigation. Research on other AhR-independent inducers has identified roles for c-src kinase and various tyrosine kinases in mediating CYP1A1 induction without direct AhR binding [5]. Similar pathways may be relevant for this compound, but specific studies examining kinase involvement in this compound-dependent CYP1A1 induction are lacking. Furthermore, the species-specific differences in CYP1A1 regulation mechanisms noted in other contexts suggest that findings from Caco-2 cells (human intestinal origin) may not fully translate to hepatic metabolism or other species [3] [5].
The unique AhR-independent CYP1A1 induction property of this compound has significant implications for drug safety assessment and toxicological risk evaluation. The simultaneous induction of CYP1A1 and inhibition of CYP3A4 creates potential for complex drug-interaction scenarios that may be difficult to predict using standard screening approaches focused on classic AhR-mediated pathways. This highlights the need for expanded testing strategies in pharmaceutical development that can detect both AhR-dependent and independent CYP1A1 induction mechanisms.
Future research should prioritize elucidating the complete signaling pathway through which this compound induces CYP1A1, including identification of the initial cellular sensor and the intermediate signaling components. High-throughput screening approaches using CRISPR-based gene knockout libraries could help identify essential genes required for this compound's effects. Additionally, detailed promoter analysis using reporter constructs with specific mutations in potential regulatory elements would help identify the precise DNA sequences mediating this compound's transcriptional effects.
From a regulatory perspective, the findings with this compound suggest that current testing paradigms for metabolic interactions may need refinement to account for alternative induction mechanisms. This is particularly relevant for pesticide risk assessment and food safety evaluation, where traditional approaches may underestimate the potential for interactions with pharmaceutical agents. The development of novel in vitro testing systems that can detect diverse induction mechanisms, such as the HepaRG CYP enzyme induction test method currently under validation, represents a promising direction for addressing these concerns [7].
Imazalil is a systemic conazole fungicide with protective and curative properties, widely used in agriculture, particularly in post-harvest treatment of citrus fruits, apples, pears, and bananas to control fungal infestations during storage [1]. It operates by inhibiting the activity of sterol 14α-demethylase P450 (CYP51), thereby disrupting membrane structure in pathogenic fungi [2]. Despite its agricultural benefits, this compound is characterized by high environmental persistence and potential toxicity to non-target organisms, making its environmental fate a significant concern for researchers and environmental professionals [3]. As a chiral compound, this compound exists as a racemic mixture of two enantiomers, which may exhibit different environmental behaviors and biological interactions [4] [1].
The environmental distribution and mobility of this compound are influenced by its fundamental physicochemical properties, which determine how it interacts with various environmental compartments including soil, water, and biota.
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Value | Conditions/Notes | Reference |
|---|---|---|---|
| Molecular Mass | 297.18 g/mol | [1] | |
| Water Solubility | 184 mg/L | At 20°C, pH 7 | [1] |
| Octanol-Water Partition Coefficient (Log Kow) | 2.56 | At 20°C, pH 7 | [1] |
| Vapor Pressure | Not specified in sources | Data gap | |
| Melting Point | 51.5 °C | [1] |
The moderate water solubility and relatively low Log Kow suggest that this compound has potential for mobility in aquatic environments while still being susceptible to adsorption to soil organic matter.
This compound exhibits considerable persistence across different environmental matrices, with its degradation rate influenced by factors such as soil type, microbial community, and presence of specific degraders.
Table 2: Environmental Persistence and Degradation Half-lives (DT₅₀) of this compound
| Environmental Compartment | DT₅₀ (Half-life) | Conditions/Notes | Reference |
|---|---|---|---|
| Soil (Laboratory) | 76.3 days | Range across 8 soil types; Degradation slower with higher clay content and lower pH | [2] |
| Soil (Field) | 31.3 - 182.9 days | Variation due to soil properties and climatic conditions | [3] |
| Water-Sediment System | 163 days | Comprehensive system assessment | [3] |
| Aqueous Photolysis | Persistent | Not readily degraded by light | [5] |
| Aqueous Hydrolysis | Persistent | Not readily degraded by water | [5] |
The degradation of this compound in soil follows a biphasic pattern, characterized by an initial rapid decline followed by a much slower dissipation phase, leading to potential long-term residue problems [2]. This persistence is classified as "very persistent" according to regulatory standards, with degradation rates significantly slower in soils with higher clay content and lower pH levels [2].
Microbial degradation represents a key mechanism for this compound transformation in the environment. Recent research has identified Cladosporium herbarum as the first microorganism demonstrated to actively degrade this compound [3]. Genomic and transcriptomic analysis points to the involvement of cytochrome P450 (CYP450) monooxygenases as the primary enzymatic system responsible for the initial transformation steps.
The following diagram illustrates the primary microbial transformation pathway of this compound by C. herbarum, based on LC-QTOF-HRMS analysis identifying nine transformation products (TPs) [3]:
Figure 1: Proposed microbial transformation pathway of this compound by Cladosporium herbarum, highlighting the role of CYP450 enzymes.
The primary transformation proceeds through O-dealkylation, while secondary pathways involve successive hydroxylation reactions leading to TPs such as IMZ_313 and IMZ_331, with the former undergoing further transformation via imidazole ring scission to form IMZ_288, a newly identified metabolite [3].
The adsorption-desorption behavior of this compound in soil determines its potential for leaching into groundwater and bioavailability for microbial degradation.
Table 3: Soil Adsorption Characteristics of this compound
| Parameter | Value Range | Conditions/Notes | Reference |
|---|---|---|---|
| Adsorption Coefficient (Kfads) | 15.8 - 38.5 L/kg | Across 8 agricultural soils; Strong adsorption | [2] |
| Key Adsorption Correlates | Soil Organic Matter, Clay Content | Higher OM and clay increase adsorption | [2] [6] |
| Desorption Hysteresis | Observed | Stronger adsorption with time; potential for residual availability | [2] |
The adsorption of this compound to soil follows a pseudo-second-order kinetic model, indicating that the process is controlled by chemical adsorption involving valence forces through sharing or exchange of electrons between soil constituents and the fungicide [6]. The adsorption capacity increases with both contact time and initial herbicide concentration, with soil organic matter and clay content being the primary factors governing adsorption efficiency [6].
The identification of Cladosporium herbarum as an this compound-degrading fungus provides a promising avenue for bioremediation applications. This strain can degrade this compound at concentrations up to 100 mg/L in liquid culture and 200 mg/L in bench-top immobilized cell bioreactors [3]. The involvement of CYP450 enzymes was confirmed through inhibition experiments with piperonyl butoxide (PBT) and 1-aminobenzotriazole (ABT), which significantly reduced degradation efficiency [3].
Wetland plants have demonstrated significant potential for removing this compound from contaminated waters. Phragmites australis (common reed) achieved 99.8% removal of this compound (initial concentration 10 μg/L) from hydroponic solution within 24 days [4]. The removal process follows first-order kinetics and involves simultaneous uptake, translocation, and degradation within plant tissues, driven primarily by evapotranspiration.
The following diagram illustrates the experimental workflow and key mechanisms for studying this compound removal using Phragmites australis:
Figure 2: Experimental workflow and key mechanisms of this compound removal by Phragmites australis in hydroponic systems.
Enantioselective fractionation studies have confirmed that this compound undergoes enantioselective degradation in plant tissues, providing evidence of metabolic transformation beyond mere accumulation [4].
This compound presents several ecotoxicological concerns that warrant careful consideration in environmental risk assessments.
Long-term exposure to this compound significantly alters soil bacterial community composition, structure, and interaction [2]. These changes are particularly pronounced in acidic soils with lower organic matter content, where this compound exposure reduces bacterial diversity and affects the community assembly process by increasing homogeneous selection [2]. Crucially, this compound exposure has been shown to inhibit key soil nitrogen cycling processes, including nitrate reduction and denitrification, potentially disrupting this critical ecosystem function [2].
Genotoxicological risk assessment studies indicate concerning effects of this compound and its mixtures with other fungicides. The Ames test and comet assay have demonstrated that this compound can cause DNA strand breaks in human lymphocytes [7]. The long-term consumption of fruits treated with such fungicides may increase the risk of developing genotoxic tumors, highlighting the importance of monitoring residue levels and understanding environmental transformation products [7].
The European Union has established Maximum Residue Levels (MRLs) for this compound in citrus fruits at 4-5 mg/kg [7], while the U.S. Environmental Protection Agency has classified this compound as a probable human carcinogen [7].
Protocol Overview (based on [2]):
Data Analysis: Fit adsorption data to Freundlich isotherm model; calculate hysteresis coefficients for desorption.
Protocol Overview (based on [2]):
Ames Test Protocol (based on [7]):
Comet Assay Protocol (based on [7]):
This compound presents significant environmental challenges due to its persistence, soil adsorption characteristics, and potential ecotoxicological effects. Current research has identified promising remediation approaches, particularly through microbial degradation using specialized fungi like Cladosporium herbarum and phytoremediation using wetland species such as Phragmites australis.
Future research should focus on:
Imazalil (chemical name: 1-[2-(allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole) is a systemic chiral fungicide belonging to the conazole class [1]. Its molecular structure features a single chiral center at the carbon atom connecting the dichlorophenyl ring, the imidazole group, and the allyloxy chain [2].
Key physicochemical properties of racemic this compound include [1]:
Several robust chiral separation methods have been developed for this compound enantiomers:
HPLC-UV Method for Isolation [2] [3]
UHPLC-MS/MS Method for Quantitation [4]
The absolute configuration of this compound enantiomers was unequivocally assigned using multiple spectroscopic techniques combined with computational methods [2] [3]:
This comprehensive approach confirmed the R and S configurations without requiring single-crystal X-ray diffraction.
Recent studies demonstrate significant differences in the biological activity of this compound enantiomers against target pathogens:
Table 1: Enantioselective Bioactivity of this compound Against Plant Pathogens
| Pathogen | Relative Potency (S/R) | Specific Activity |
|---|---|---|
| Fulvia fulva | 3.00-6.59× higher for S-(+)-imazalil [5] | S-(+)-imazalil shows significantly superior fungicidal activity |
| Multiple fungal species | Varies by organism [5] | Enantioselectivity depends on target species |
The superior efficacy of S-(+)-imazalil against many fungal pathogens suggests potential for developing enantiopure formulations with improved targeted activity and reduced application rates.
The dissipation patterns of this compound enantiomers vary significantly across different matrices and environmental conditions:
Table 2: Enantioselective Degradation of this compound in Various Matrices
| Matrix | Degradation Preference | Notes |
|---|---|---|
| Gala Apples | S-(+)-imazalil degrades faster [4] | Variable enantioselectivity observed across apple cultivars |
| Golden Delicious Apples | R-(-)-imazalil degrades faster [4] | Demonstrates cultivar-specific degradation patterns |
| Orange Juice | (-)-imazalil decreases (EF: 0.548→0.471 in 24h) [6] | Enantiomer fraction changes significantly during storage |
| Field Soils | Generally non-enantioselective [4] | Some site-specific variations observed |
| Tomato, Cucumber | R-(-)-imazalil preferentially degrades [5] | Consistent pattern across multiple vegetable types |
These differential degradation patterns have significant implications for environmental monitoring and regulatory compliance, as the enantiomeric composition of residues changes over time.
Racemic this compound Profile [1]:
Endocrine Disruption Potential [7] [2]:
Mixture Toxicity with Pyrethroids [7] [8]:
Experimental workflow for evaluating this compound enantioselectivity from separation to biological effects.
The documented enantioselectivity of this compound has significant implications for regulatory science and sustainable agrochemical development:
Risk Assessment Considerations:
Potential for Enantiopure Products:
Advanced Formulation Approaches:
Priority research areas to advance understanding of this compound enantioselectivity include:
Although thermal degradation data is lacking, other degradation methods have been well-studied. The table below outlines the main transformation products from microbial and photocatalytic degradation.
| Degradation Method | Key Transformation Products | Proposed Degradation Pathways |
|---|
| Microbial (by Cladosporium herbarum) [1] | • Imazalil ethanol (α-(2,4-Dichlorophenyl)-1H-Imidazole-1-ethanol) • IMZ_313 • IMZ_331 • IMZ_288 (with imidazole ring scission) | • O-dealkylation (primary path) • Successive hydroxylation reactions [1] | | Heterogeneous Photocatalysis (e.g., with TiO₂) [2] [3] | • Ammonium and Nitrate ions • Chloride ions • Imidazole acetic acid derivatives | • Complete mineralization • Ring opening and further oxidation [3] |
The microbial degradation pathway for this compound by Cladosporium herbarum can be visualized as follows:
Figure 1: Proposed microbial transformation pathway of this compound by Cladosporium herbarum, based on transcriptomic and suspect/non-target screening analysis. The primary pathway is O-dealkylation, with secondary hydroxylation pathways leading to ring scission. [1]
Here are the methodologies for key experiments from the search results, which you can adapt for further degradation studies.
This protocol identifies the enzymatic mechanism and transformation products.
| Aspect | Description |
|---|
| Organism & Culture | Fungal Strain: Cladosporium herbarum. Growth Media: Minimal Salt Medium with Nitrogen (MSMN) or Potato Dextrose Broth (PDB). | | Treatment Setup | • Liquid cultures amended with this compound (e.g., 100 mg/L from FUNGAZIL 500 EC formulation). • To test enzymatic mechanism: Parallel cultures amended with CYP450 inhibitors (1-aminobenzotriazole or piperonyl butoxide). | | Analysis | • Genomic/Transcriptomic: DNA/RNA sequenced (Illumina/MinION). Gene prediction/annotation used to identify upregulated CYP450s. • Product Identification: LC-QToF-MS analysis with suspect and non-target screening to identify transformation products. |
This method focuses on achieving mineralization of this compound.
| Aspect | Description |
|---|
| Photocatalysts | • Lab-made: TiO₂-based catalysts (e.g., EST-1023t). [3] • Commercial: Evonik P25 TiO₂. [2] [3] | | Reaction Setup | • Reactor: Photocatalytic reactor with appropriate UV light source. • Parameters: Study effects of pH, catalyst load, and initial this compound concentration. • A magnetic stirrer ensures mixing. | | Analysis | • Kinetics: Monitor this compound disappearance (e.g., by LC-MS) to calculate rate constants. • Mineralization: Track release of chloride, ammonium, and nitrate ions (e.g., by ion chromatography). • Intermediates: Identify by-products using LC-MS and FTIR. |
Based on the gathered information, here are some points that may guide your investigation into thermal degradation:
Imazalil (IMZ) is a systemic fungicide widely used in agricultural practices for post-harvest treatment of fruits and vegetables to prevent fungal growth during storage and transport. As a chiral compound containing one asymmetric center, IMZ exists as two enantiomers that may exhibit differential biological activity and environmental behavior [1]. The widespread use of IMZ in the citrus industry and other agricultural sectors necessitates reliable analytical methods for monitoring residue levels in food products and environmental samples to ensure consumer safety and regulatory compliance. Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) has emerged as the preferred analytical technique for IMZ quantification due to its high sensitivity, selectivity, and ability to provide confirmatory analysis even in complex matrices.
The development of robust LC-ESI-MS/MS methods for IMZ quantification addresses critical needs in food safety, environmental monitoring, and human exposure assessment. IMZ has been classified as a moderate hazard compound and potential human carcinogen by the Environmental Protection Agency (EPA), establishing the importance of accurate monitoring and quantification [2]. Furthermore, understanding the enantioselective behavior of IMZ has gained attention, as studies have demonstrated preferential degradation of specific enantiomers in different environments, which may impact both efficacy and risk assessments [1]. These application notes provide comprehensive protocols and analytical procedures for the reliable quantification of IMZ in various matrices, incorporating recent advancements in sample preparation and LC-MS/MS technology.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach provides an efficient sample preparation methodology for IMZ extraction from fruits, vegetables, and related agricultural matrices [3]. The procedure begins with homogenizing 10 g of sample material, which is then transferred to a 50 mL Falcon tube containing the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate). For internal standard quantification, 100 μL of 8 μg/mL triphenyl phosphate solution is added as the internal standard at this stage. The extraction is performed using 10 mL acetonitrile with immediate vortexing for 1 minute to ensure complete mixing, followed by centrifugation at 3000 rpm for 5 minutes to achieve phase separation [3].
The extract undergoes a cleanup procedure using dispersive solid-phase extraction (dSPE) to remove matrix interferents. For this purpose, 6 mL of the supernatant is transferred to a 15 mL Falcon tube containing 900 mg MgSO₄ and 150 mg primary secondary amine (PSA). The tube is again vortexed for 1 minute and centrifuged for 5 minutes at 3000 rpm. The final extract can be analyzed directly after filtration through a 0.22 μm nylon syringe filter, or alternatively, concentrated through evaporation under a gentle nitrogen stream at 40°C and reconstituted in 1.5 mL of methanol/water (1:1, v/v) to enhance sensitivity for trace-level detection [3]. This protocol has demonstrated satisfactory recovery rates ranging between 71-120% with method repeatability ≤25% RSD, making it suitable for multi-residue analysis of IMZ along with other pesticides in complex matrices.
For urine samples, a solid-phase extraction (SPE) approach is recommended to achieve the necessary cleanup and concentration for reliable IMZ quantification [4]. The procedure begins with aliquoting 500 μL of urine into a 2 mL 96-well plate, followed by the addition of ammonium acetate buffer (pH 6.5), 15 μL of β-glucuronidase enzyme, and 20 μL of deuterated internal standard ([²H₅]-Imazalil). The samples are incubated at 37°C for 48 hours to enzymatically hydrolyze potential conjugated metabolites. Following hydrolysis, the samples are applied to preconditioned silica-based TELOS C2 SPE columns (100 mg), which have been sequentially conditioned with 1 mL methanol and 1 mL Milli-Q water [4].
The SPE columns are subsequently washed with 1 mL of 20% methanol to remove interfering compounds, and the target analytes are eluted with 1 mL of 1% HCl in methanol. The eluate is then ready for LC-MS/MS analysis. For quality control purposes, creatinine adjustment of IMZ concentrations should be performed to account for urine dilution factors, calculated by dividing the analyte concentration by the creatinine content of the urine sample [4]. This method has demonstrated excellent sensitivity with a limit of detection of 0.2 ng/mL and limit of quantification of 0.8 ng/mL, making it suitable for monitoring human exposure to IMZ in occupational and environmental settings.
The complex nature of hemp matrices necessitates a simplified solvent extraction approach to achieve satisfactory recovery of IMZ while minimizing matrix effects [5]. The procedure begins with grinding approximately 5 g of dried hemp material using a laboratory grinder to achieve a homogeneous representative sample. Then, 1 g of the ground material is accurately weighed into a 50 mL centrifuge tube, followed by the addition of 5 mL of LC-MS-grade acetonitrile. The tube is capped securely and vortexed for 10 minutes to ensure efficient extraction. The extract is centrifuged at 3000 rpm for 10 minutes to separate the solid matrix from the solvent [5].
The supernatant is filtered through a 0.22 μm nylon syringe filter into a 5 mL amber vial. For LC-MS/MS analysis, 0.5 mL of the filtered extract is transferred to a 2 mL HPLC vial and diluted with 0.49 mL of LC-MS-grade acetonitrile. To compensate for matrix effects, 10 μL of a mixed internal standard solution containing 30 compounds is added. This simplified approach has demonstrated superior extraction efficiency (80-120%) compared to more complex methods, particularly for polar compounds like IMZ that may show poor recovery with traditional QuEChERS or SPE cleanup procedures [5].
Table 1: Comparison of Sample Preparation Methods for Different Matrices
| Parameter | Fruits/Vegetables/Sludge | Biological (Urine) | Hemp |
|---|---|---|---|
| Sample Weight | 10 g | 500 μL | 1 g |
| Extraction Method | QuEChERS | Enzymatic hydrolysis + SPE | Solvent extraction |
| Extraction Solvent | Acetonitrile (10 mL) | 1% HCl in methanol (1 mL) | Acetonitrile (5 mL) |
| Cleanup | dSPE (MgSO₄ + PSA) | SPE (C2 columns) | Filtration only |
| Internal Standard | Triphenyl phosphate | [²H₅]-Imazalil | Mixed IS (30 compounds) |
| Reported Recovery | 71-120% | Not specified | 80-120% |
Liquid chromatography separation is typically performed using reversed-phase C18 columns with dimensions of 50-100 mm in length and 2.1 mm internal diameter, maintained at 40°C [4]. The mobile phase generally consists of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in methanol (mobile phase B), delivered at a flow rate of 0.5 mL/min. The gradient elution program commonly starts at 5% mobile phase B, increasing linearly to 95% B over 5 minutes, maintained at 95% B for 1 minute, followed by re-equilibration to initial conditions [4]. The injection volume is typically 5 μL for optimal sensitivity without compromising chromatographic performance.
For mass spectrometric detection, triple quadrupole instruments operating in positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM) provide the requisite sensitivity and selectivity for IMZ quantification. The ion source parameters should be optimized as follows: ion spray voltage of 5500 V, source temperature of 650°C, and using nitrogen as the curtain and collision gas [4]. The precursor ion for IMZ is the protonated molecule [M+H]⁺ at m/z 297, with the most abundant product ions typically observed at m/z 159 and m/z 201 serving as quantifier and qualifier transitions, respectively [6]. These transitions correspond to cleavages in the molecule that yield stable, characteristic fragment ions suitable for confirmatory analysis.
For comprehensive multi-residue methods encompassing IMZ along with numerous other pesticides, the implementation of a dual ionization source (ESI and APCI) can significantly enhance method coverage [5]. In such configurations, the majority of pesticides (typically 85-90%) are analyzed using the ESI source, while the remaining nonpolar compounds that exhibit poor response in ESI are detected via atmospheric-pressure chemical ionization (APCI). This approach is particularly valuable for regulatory laboratories requiring compliance monitoring for extensive pesticide panels, such as the 102 pesticides regulated by the State of Colorado in hemp [5].
The ionization mechanism in APCI differs fundamentally from ESI, relying on gas-phase chemical reactions rather than droplet desolvation. This makes APCI particularly suitable for nonpolar compounds that may not ionize efficiently through electrospray processes. Method implementation with dual sources typically employs an automated diverter valve to direct the LC effluent to the appropriate ionization source based on predetermined time segments, enabling complete analysis within a single 29-minute run [5]. This innovative approach expands analytical capabilities without compromising sensitivity or throughput, making it particularly valuable for regulatory testing laboratories.
Method validation for IMZ quantification by LC-ESI-MS/MS demonstrates excellent analytical performance across various matrices. In sludge samples, the method limit of detection (LOD) for IMZ has been reported as low as 0.0005 mg/kg, with recovery rates ranging from 71-120% and method repeatability ≤25% RSD [3]. For urine analysis, even greater sensitivity is achievable, with an LOD of 0.2 ng/mL and limit of quantification (LOQ) of 0.8 ng/mL, alongside precision demonstrating coefficient of variation <15% [4]. These validation parameters comfortably satisfy regulatory requirements for pesticide residue monitoring in food and human exposure assessment.
The linear dynamic range for IMZ quantification typically spans from 0.5 to 100 ng/mL, exhibiting excellent linearity with correlation coefficients (R²) >0.99 [4]. For methods employing internal standard quantification, triphenyl phosphate or stable isotope-labeled analogs of IMZ ([²H₅]-Imazalil) are recommended to compensate for matrix effects and variations in extraction efficiency [3] [4]. When analyzing complex matrices such as hemp, the use of an extended set of 30 internal standards has been shown to effectively compensate for variable matrix effects, achieving method accuracy within 70-120% despite significant ion suppression or enhancement [5].
Table 2: Method Validation Data for IMZ Quantification in Different Matrices
| Validation Parameter | Sludge [3] | Urine [4] | Hemp [5] |
|---|---|---|---|
| LOD | 0.0005 mg/kg | 0.2 ng/mL | Not specified |
| LOQ | Not specified | 0.8 ng/mL | Meets Colorado action limits |
| Linear Range | Not specified | 0.5-100 ng/mL | Not specified |
| Recovery (%) | 71-120 | Not specified | 80-120 |
| Precision (RSD%) | ≤25 | <15 | <15 |
| Matrix Effect Compensation | Triphenyl phosphate (IS) | [²H₅]-Imazalil (IS) | 30 internal standards |
Analysis of real-world samples using validated LC-ESI-MS/MS methods has provided valuable insights into IMZ occurrence and distribution. In monitoring studies of sludge samples from fruit packaging units in Greece, IMZ was among 37 pesticide active substances detected, with concentrations ranging from low ppb to low ppm levels [3]. The sum concentration of all detected pesticides reached up to 19 mg/kg, highlighting the potential accumulation of these compounds in agricultural waste streams. In citrus treatment facilities, IMZ is applied at concentrations up to 500 ppm, representing the maximum label rate commonly used in industrial practice [2].
Studies on the enantioselective degradation of IMZ in strawberries under field conditions have revealed interesting stereochemical behavior, with the dissipation curve following first-order kinetics and half-lives ranging from 6.5 to 7.1 days [1]. Significant enantioselectivity was observed, with (+)-IMZ being preferentially degraded in strawberries under field conditions, while the (-)-enantiomer was preferentially degraded during fermentation processes in strawberry wine production [1]. The processing factor for each procedure was lower than 1, indicating that the wine-making process can reduce IMZ residues in strawberries, potentially mitigating consumer exposure risks.
The following Graphviz diagram illustrates the comprehensive workflow for IMZ analysis in fruit and vegetable matrices using the QuEChERS approach:
Diagram 1: Comprehensive workflow for the analysis of this compound in fruit and vegetable matrices using QuEChERS sample preparation and LC-ESI-MS/MS detection
For biological matrices, the sample preparation workflow differs significantly, emphasizing enzymatic hydrolysis and solid-phase extraction, as visualized in the following Graphviz diagram:
Diagram 2: Analytical workflow for the determination of this compound and its metabolites in urine samples, incorporating enzymatic hydrolysis and solid-phase extraction
The validated LC-ESI-MS/MS methods for IMZ quantification find application across diverse research and monitoring scenarios. In human exposure studies, the urine analysis method has been employed to investigate the toxicokinetics of IMZ following controlled oral and dermal administration [4]. These studies revealed that IMZ excretion follows a two-compartment model with first-order kinetics after oral exposure, with elimination half-lives of 1.9-2.6 hours in the rapid excretion phase and 7.6-13 hours in the slower excretion phase. Following dermal exposure, excretion appeared to follow a single-compartment model with elimination half-lives of 6.6-10 hours [4]. These findings provide critical data for understanding human exposure and metabolism of IMZ in both occupational and environmental contexts.
In postharvest treatment research, LC-ESI-MS/MS methods have been instrumental in studying the penetration and distribution of IMZ in citrus fruits, revealing that the fungicide predominantly accumulates in the peel tissues with limited translocation to the edible portions [2]. Metabolomics studies utilizing NMR spectroscopy have further investigated how IMZ treatment alters the metabolic profiles of citrus tissues, identifying 27 metabolites with significant changes in composition due to either cold storage or IMZ treatment [2]. These findings have important implications for understanding the broader effects of fungicide treatments on fruit quality and composition, potentially informing the development of more targeted application methods.
These application notes provide comprehensive protocols for the reliable quantification of this compound using LC-ESI-MS/MS across various matrices. The methodologies detailed herein demonstrate that through appropriate sample preparation techniques and optimized instrumental parameters, IMZ can be accurately quantified at levels sufficient for regulatory compliance, human exposure assessment, and environmental monitoring. The incorporation of advanced approaches such as dual ionization sources and extensive internal standard panels further enhances method robustness and applicability to complex analytical challenges. As regulatory scrutiny of pesticide residues intensifies globally, these validated protocols offer laboratories reliable methods for generating accurate, reproducible data to support food safety and public health initiatives.
Imazalil (α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol) is one of the most widely used post-harvest fungicides in citrus fruits, playing a critical role in preventing fungal growth during storage and transport. Despite its effectiveness, this compound residues persist on fruit surfaces and can transfer into food products during processing, particularly when citrus peel is used in food preparation and manufacturing. This creates potential consumer health concerns that necessitate precise monitoring and reliable analytical methods for residue determination. [1]
The EN 15662:2008 method, titled "Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method," provides a standardized approach for pesticide residue analysis. This internationally recognized protocol employs the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique, which has revolutionized multiresidue pesticide analysis by combining efficiency with practical implementation advantages. For this compound determination, this method offers superior extraction efficiency compared to alternative approaches like AOAC 2007.1, as demonstrated in validation studies that directly compared these methodologies. [1] [2]
Table 1: Comparison of EN 15662:2008 and AOAC 2007.1 Methods for this compound Extraction
| Method Parameter | EN 15662:2008 | AOAC 2007.1 | Experimental Conditions |
|---|---|---|---|
| Extraction Efficiency | Significantly higher | Lower | Lemon samples spiked with this compound |
| Recovery in Fatty Matrices | >90% (with freeze-out step) | Not specified | Model cake matrix with this compound-containing lemon peel |
| Application Flexibility | Suitable for various matrices including high-water content and acidic fruits | Less adaptable for challenging matrices | Validated for apple, orange, onion, lettuce, tomato |
| pH Control | Citrate buffering (pH ~5) | Acetate buffering | Compromise pH stabilizes pH-sensitive pesticides |
Research has demonstrated that the EN 15662:2008 method delivers significantly higher extraction efficiency for this compound compared to the AOAC 2007.1 approach when applied to citrus matrices. This superior performance is attributed to the method's optimized buffering system and extraction parameters specifically designed for challenging pesticide-matrix combinations. The citrate buffering system in EN 15662:2008 maintains a pH of approximately 5, which provides a stable environment for pH-sensitive compounds like this compound throughout the extraction process. This is particularly important for fruits with varying acidity levels, such as citrus fruits, where pH stability ensures consistent recovery rates across different batches and sample types. [1]
When applied to complex, fatty matrices—such as cake products containing citrus peel—the EN 15662:2008 method achieved exceptional recovery rates exceeding 90% after incorporating a simple freeze-out step for lipid removal. This modification proved highly effective for isolating this compound from challenging food matrices where the fungicide may partition into lipid phases during processing. The method's robust performance across diverse matrix types underscores its versatility for monitoring this compound fate from initial citrus treatment through final food products, providing comprehensive tracking capabilities for this persistent fungicide. [1]
Table 2: Efficacy of Washing Treatments for this compound Removal from Lemon Surfaces
| Washing Protocol | Removal Efficiency | Notes |
|---|---|---|
| Water Rinse | <30% | Basic washing procedure |
| Acidified Solution | <30% | Mild acid solution |
| Alkaline Solution | <30% | Mild alkaline solution |
| Detergent Solution | <30% | Mild detergent concentration |
| Commercial Produce Wash | <30% | Commercial formulation |
| Overall Maximum Removal | <30% | Across all tested protocols |
Studies evaluating the effectiveness of various washing protocols for removing this compound residues from treated lemon surfaces revealed limited efficacy, with no protocol achieving more than 30% removal. This finding has significant implications for risk assessment and processing considerations, as it demonstrates the strong adherence of this compound to citrus surfaces and its resistance to conventional decontamination approaches. The persistent nature of this compound residues underscores the importance of effective monitoring methods like EN 15662:2008 to accurately quantify residue levels throughout the food production chain. [1]
The poor removal efficiency of washing treatments highlights the challenge in reducing this compound exposure through simple surface decontamination. This persistence increases the likelihood of this compound transfer to food products, particularly those incorporating citrus peel, and emphasizes the need for reliable analytical methods to track this compound from post-harvest treatment through final consumption. The thermal stability of this compound during processing further complicates risk mitigation, as studies have shown significantly different degradation patterns between naturally incorporated residues versus spiked samples, calling into question the validity of spike-recovery studies for predicting processing effects. [1]
The EN 15662:2008 method follows a systematic sequence of extraction and clean-up steps designed to maximize recovery while minimizing matrix interference. The process can be divided into two main stages: sample extraction and dispersive solid-phase extraction (d-SPE) clean-up.
The initial sample preparation phase is critical for obtaining representative results and ensuring efficient this compound extraction:
Sample Homogenization: Begin by thoroughly homogenizing the entire citrus fruit sample (including peel) using a high-speed blender. For lemons and oranges, the entire fruit should be processed, as this compound concentrates primarily in the peel surface but may penetrate deeper layers. Consistent particle size distribution is essential for reproducible extraction efficiency. [1] [2]
Solvent Extraction: Weigh 15.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube. Add 15 mL of acetonitrile (LC-MS grade) and mix vigorously for 1 minute using a vortex mixer or mechanical shaker. The 1:1 sample-to-solvent ratio is critical for efficient extraction while maintaining compatibility with subsequent clean-up steps. [2] [3]
Salt-Induced Partitioning: Add the EN 15662:2008 extraction salt mixture containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogencitrate sesquihydrate. Immediately shake vigorously for 1-2 minutes to prevent salt clumping and ensure complete partitioning. The citrate buffering salts maintain the pH at approximately 5.0, which stabilizes pH-sensitive compounds like this compound. [2] [4]
Phase Separation: Centrifuge the mixture at ≥3000 RCF for 5 minutes to achieve clear phase separation. The acetonitrile layer (upper phase) contains the extracted this compound, while the aqueous phase and precipitated solids remain at the bottom of the tube. [2]
The clean-up stage removes co-extracted matrix components that could interfere with subsequent analysis:
Extract Transfer: Carefully transfer 6 mL of the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO₄, 25 mg primary secondary amine (PSA), and 25 mg C18-bonded silica. For highly pigmented citrus samples, additional graphitized carbon black (GCB) may be included, though caution is warranted as GCB can potentially retain planar pesticides. [3] [4]
Clean-up Procedure: Vortex the d-SPE tube vigorously for 1-2 minutes to ensure complete interaction between the sorbents and matrix components. PSA sorbent effectively removes fatty acids, organic acids, and sugars, while C18 removes non-polar interferences such as lipids and sterols. Centrifuge at ≥3000 RCF for 5 minutes to pellet the sorbents. [4]
Final Extract Preparation: Transfer the purified extract to a clean vial. For LC-MS/MS analysis, the extract may be acidified with 0.1% formic acid to stabilize pH-sensitive compounds. For GC-MS/MS analysis, a solvent exchange may be necessary, typically involving evaporation under a gentle nitrogen stream or centrifugal vacuum concentrator and reconstitution in an appropriate solvent such as acetone or hexane. [4] [5]
The EN 15662:2008 method requires specific modifications when applied to different citrus fruit matrices to account for variations in water content, acidity, and pigment composition:
High-Water Content Fruits (oranges, lemons): The standard 15 mL acetonitrile to 15 g sample ratio is generally effective. However, for particularly juicy citrus varieties, additional anhydrous MgSO₄ (1-2 g extra) may be needed to completely remove residual water from the acetonitrile phase, improving extraction efficiency and preventing dilution effects. [3] [5]
Acidic Citrus Matrices: While the citrate buffer in the extraction salts generally maintains pH around 5.0, for highly acidic citrus fruits (e.g., lemons, limes), monitoring the final extract pH is recommended. If needed, adjust with neutralization solutions to maintain the optimal pH range of 4.5-5.5 for this compound stability. This prevents degradation during the extraction process and potential false negatives. [5]
Pigmented Matrices: For citrus fruits with deeply colored peel (e.g., blood oranges), additional clean-up with graphitized carbon black (GCB) effectively removes carotenoids and chlorophyll. However, caution is advised as GCB can also retain planar pesticides. The EN 15662 method recommends limited GCB amounts (e.g., 5-10 mg per mL extract) to balance pigment removal and this compound recovery. [3] [4]
When analyzing this compound in processed products containing citrus peel (such as cakes, marmalades, or dressings), additional modifications are necessary to address matrix complexity:
Freeze-Out Step: For fatty matrices, incorporate a freeze-out step by placing the acetonitrile extract at -20°C for 2-4 hours after the initial extraction. This causes higher-molecular-weight lipids to precipitate, which can then be separated by centrifugation before the d-SPE clean-up. This modification has demonstrated >90% recovery of this compound from fatty cake matrices. [1]
Enhanced Clean-up: For products containing citrus oils or lipids, increase the C18 sorbent proportion in the d-SPE step (up to 50 mg per mL extract) to more effectively remove lipophilic interferents. Alternatively, a two-stage clean-up with PSA followed by C18 may be employed for challenging matrices. [4]
Solvent Evaporation Techniques: When analyzing trace levels of this compound (<0.01 mg/kg), replace traditional nitrogen evaporation with a centrifugal vacuum concentrator, which provides gentler concentration, reduces analyte loss, and improves sensitivity. This approach has shown superior recovery for volatile pesticides compared to conventional evaporation methods. [5]
Table 3: Instrumental Parameters for this compound Determination Following EN 15662:2008 Extraction
| Parameter | LC-ESI-MS/MS | GC-MS/MS |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI) | Electron Impact (EI) |
| Ionization Polarity | Positive | Positive |
| Chromatography | C18 column (e.g., 100 × 2.1 mm, 1.8 μm) | Medium-polarity column (e.g., 5% phenyl) |
| Mobile Phase | A: 0.1% formic acid in water B: 0.1% formic acid in methanol | Carrier Gas: Helium (constant flow) | | Gradient | 5-95% B over 10-15 minutes | Temperature: 72.5°C (1 min) to 350°C at 20°C/min | | Detection | MRM transitions: 297→159 and 297→255 | MRM transitions: Specific precursor-product pairs |
For this compound determination, LC-ESI-MS/MS is generally preferred due to its compatibility with the analyte's physicochemical properties. The electrospray ionization in positive mode provides excellent sensitivity for this compound, with characteristic MRM transitions of 297→159 and 297→255 for quantification and confirmation, respectively. These transitions provide the necessary identification points required by EU guidelines for pesticide residue analysis. [1] [2]
Chromatographic separation is typically achieved using a C18 reverse-phase column (100 × 2.1 mm, 1.7-1.8 μm particle size) with a gradient elution program. The mobile phase consists of water with 0.1% formic acid (solvent A) and methanol with 0.1% formic acid (solvent B), with a gradient increasing from 5% to 95% B over 10-15 minutes. The acidic modifiers improve ionization efficiency and peak shape for this compound. [1] [5]
The EN 15662:2008 method for this compound determination should undergo comprehensive validation following SANTE/12682/2019 guidelines:
Linearity and Calibration: Establish linearity over the concentration range of 0.001-0.1 mg/kg using matrix-matched calibration standards to compensate for matrix effects. The correlation coefficient (r²) should exceed 0.995, and the residuals should be randomly distributed around the calibration curve. [5]
Recovery and Precision: Perform recovery studies at least at two concentration levels (e.g., 0.01 mg/kg and 0.05 mg/kg) with six replicates each. Acceptable recovery ranges are 70-120% with relative standard deviations (RSD) <20%. For this compound, studies have demonstrated recoveries of 90-107% with RSDs <9.6% in fruit matrices. [3] [5]
Sensitivity: Determine the limit of quantification (LOQ) as the lowest validated spike level meeting recovery and precision criteria, typically 0.01 mg/kg for this compound. The limit of detection (LOD) is generally established as the concentration yielding a signal-to-noise ratio ≥3:1, typically 0.003 mg/kg for this compound. [3] [5]
Specificity: Verify the absence of significant interference at the retention time of this compound by analyzing blank matrix samples from at least six different sources. The signal in blank samples at the target retention time should be <30% of the LOQ signal. [2] [5]
Routine quality control should include the analysis of procedural blanks, duplicate samples, and spiked recoveries with each batch of samples. Participation in proficiency testing schemes provides external validation of method performance and ensures ongoing compliance with quality standards. [2] [5]
The EN 15662:2008 method provides a robust, efficient, and reliable approach for this compound extraction from citrus fruits and related products. Its superior extraction efficiency compared to alternative methods, combined with its flexibility for matrix-specific modifications, makes it particularly valuable for monitoring this persistent fungicide throughout the food production chain. The method's standardized protocol ensures reproducibility across laboratories while allowing necessary adaptations for challenging matrices such as high-water content fruits and fatty processed foods containing citrus peel.
The comprehensive workflow—from sample homogenization through instrumental analysis—delivers accurate quantification of this compound residues even at trace levels, supporting food safety monitoring and regulatory compliance. The method's performance characteristics, including excellent recovery rates, precision, and sensitivity, meet rigorous international standards for pesticide residue analysis. As this compound continues to be widely used in citrus production, the EN 15662:2008 method remains an essential tool for understanding its fate from post-harvest treatment to consumer products and ensuring the safety of the food supply.
The CLSI M38 standard describes the reference broth microdilution method for antifungal susceptibility testing of filamentous fungi (moulds) that cause invasive and/or cutaneous fungal infections. This standardized methodology has become essential for reliable in vitro susceptibility testing of fungal pathogens, enabling comparable results across different laboratories and studies. While originally developed for clinical fungi, the methodology has proven valuable for agricultural and food safety research, particularly for fungicide resistance monitoring in postharvest pathogens.
Penicillium expansum, the causal agent of blue mold in stored apples and pears, represents one of the most significant postharvest pathogens in fruit production worldwide. Beyond direct crop losses, this species is regarded as the major producer of patulin, a mycotoxin with established maximum limits in apple products within the European Union (50 μg/kg for apple juices, 25 μg/kg for solid apple products, and 10 μg/kg for baby foods). Imazalil (a demethylation inhibitor of ergosterol biosynthesis) is among the fungicides commonly used to control postharvest blue mold, but the frequent use of fungicides with a single mode of action carries a high risk of selecting resistant genotypes of plant pathogens. Resistance to this compound has been reported in some Penicillium species such as P. digitatum and P. italicum, highlighting the critical need for standardized susceptibility monitoring methods for related species like P. expansum [1].
A robust susceptibility testing protocol begins with appropriate strain selection and preparation. Research by Cabañas et al. utilized a total of 128 P. expansum strains, including 118 isolates from apples and pears, 5 from grapes, and 5 reference strains (NRRL 976, NRRL 2304, NRRL 6069, NRRL 32289, and NRRL 32293). This diverse collection ensures representative sampling of the genetic variability within the species and enhances the ecological relevance of susceptibility data. For quality control and comparison purposes, the inclusion of reference strains with known susceptibility profiles is essential for method validation and inter-laboratory comparison of results [2] [1].
Strains should be maintained in sterile water or cryopreserved to ensure genetic stability and viability. Prior to testing, subculturing on antimicrobial-agent-free potato dextrose agar is recommended to ensure viability and purity. The incubation period of 7 days at appropriate temperatures (typically 25-30°C for Penicillium species) ensures optimal sporulation and consistent inoculum quality across tests [1].
Proper inoculum preparation is a critical technical variable that significantly influences test outcomes. According to the CLSI M38 method, stock inoculum suspensions should be prepared from 7-day-old cultures grown on potato dextrose agar. The suspension should be adjusted spectrophotometrically to achieve the target inoculum size range of 1 × 10⁶ to 5 × 10⁶ CFU/mL [1].
For P. expansum, research has demonstrated that mean colony counts of suspensions adjusted to 0.5 McFarland turbidity standard typically reach approximately 1.52 ± 0.52 × 10⁶ CFU/mL. The transmittance readings of properly adjusted suspensions generally range from 40.6% to 87.2%, with a confidence interval of 95% of 57.7-61.0%. The optical density at 530 nm (OD₅₃₀) typically ranges between 0.060 and 0.392 absorbance units. Since spore color, shape, and size can affect spectrophotometric readings, the M38 document specifies different optical density ranges for each genus, though some researchers suggest separate standardization for each species may be preferable for optimal results [1].
This compound should be obtained as a standard assay powder of known potency from reputable manufacturers or chemical suppliers. The fungicide should be dissolved in an appropriate solvent—typically 100% dimethyl sulfoxide (DMSO) or ethanol—following manufacturer recommendations and CLSI guidelines. Subsequent dilutions should be prepared in the test medium (RPMI 1640) to create the desired concentration range for testing [1] [3].
The selection of concentration ranges should encompass expected MIC values based on preliminary studies or published data. For this compound against P. expansum, research indicates that testing concentrations typically range from 0.015 to 32 μg/mL, with particular attention to the lower concentration range where MIC values typically occur. Serial two-fold dilutions are standard practice for creating a concentration gradient in microdilution trays [1].
The broth microdilution test should be performed according to CLSI guidelines for conidium-forming filamentous fungi. The procedure involves adding the standardized inoculum to wells containing serial dilutions of this compound in RPMI 1640 medium. Microdilution trays (96-well, U-bottom shaped) are typically used, with each well containing a final volume of 100-200 μL of the inoculated medium [1].
Proper incubation conditions are essential for reliable results. Inoculated trays should be incubated at 35°C in ambient air for 48-72 hours, depending on the growth characteristics of the tested isolates. The inclusion of growth controls (antifungal-free medium) and sterility controls (medium only) in each test run is mandatory for proper result interpretation [1].
Minimum inhibitory concentration (MIC) endpoints should be determined after 48-72 hours of incubation. For this compound and other demethylation inhibitors, the MIC endpoint is typically defined as the lowest drug concentration that shows a prominent reduction of growth (≥50% inhibition) compared to the growth control. This corresponds to the MIC-2 endpoint described in some studies [1].
Additional susceptibility parameters that can be evaluated include the concentration that inhibits the size of colonies by 50% (IC₅₀) and the concentration that inhibits spore germination by 50% (GI₅₀). These additional endpoints can provide complementary information about the fungicide's activity, particularly for fungicides with different modes of action [2] [1].
The table below summarizes the quantitative susceptibility data of P. expansum to this compound obtained using different testing methods:
Table 1: Comparison of this compound Susceptibility Testing Methods for Penicillium expansum
| Testing Method | Mean Value (μg/mL) | Measurement Type | Reading Time |
|---|---|---|---|
| Broth Microdilution (CLSI M38-A) | 0.0625 | MIC | 48-72 hours |
| Agar Dilution | 0.11-0.12 | MIC | 48-72 hours |
| Colony Size Inhibition | 0.05-0.06 | IC₅₀ | 48-72 hours |
| Spore Germination Inhibition | 0.04 | GI₅₀ | Not specified |
The data demonstrate that this compound shows significant in vitro activity against all P. expansum isolates tested, with all evaluated parameters falling within the range reported for this compound-sensitive Penicillium species. The broth microdilution method shows slightly higher MIC values compared to traditional methods, but all methods demonstrate the compound's potent activity against this pathogen [2] [1].
The table below presents quality control MIC ranges for established antifungal agents against reference strains, as documented in multicenter studies:
Table 2: Quality Control MIC Ranges for Reference Strains Against Established Antifungal Agents
| Antifungal Agent | QC MIC Range (μg/mL) | Reference Strain |
|---|---|---|
| Amphotericin B | 1-4 | Paecilomyces variotii ATCC MYA-3630 |
| Itraconazole | 0.06-0.5 | Paecilomyces variotii ATCC MYA-3630 |
| Posaconazole | 0.03-0.25 | Paecilomyces variotii ATCC MYA-3630 |
| Voriconazole | 0.015-0.12 | Paecilomyces variotii ATCC MYA-3630 |
While quality control ranges specifically for this compound against reference Penicillium strains have not been formally established in CLSI documents, these data provide context for the expected reproducibility of broth microdilution methods with antifungal agents. The high reproducibility of MIC results for these agents supports the reliability of the M38 method when properly implemented [4].
The following diagram illustrates the complete experimental workflow for this compound susceptibility testing using the CLSI M38 broth microdilution method:
The CLSI M38 standard has undergone several revisions since its initial publication. The current edition, CLSI M38-Ed3 (published in 2017), replaces the previous M38-A2 edition from 2008. Significant changes in this edition include revised document format and organization, updated definitions for breakpoints and interpretive categories, added definitions for "wild-type" and "non-wild-type" populations, expanded indications for testing filamentous fungi, and enhanced guidance for reading and interpreting results, including new information on echinocandins and isavuconazole [5] [6].
For performance standards and epidemiological cutoff values, users should consult the current edition of CLSI M38M51S (3rd Edition, published in 2022), which includes minimal inhibitory concentration and quality control tables developed following the guidance in CLSI documents M38 and M51. The data in these tables are valid only when the methodologies in the referenced documents are followed precisely. This supplement includes 37 new epidemiological cutoff values for yeasts of clinical importance with no antifungal breakpoints, though specific ECVs for this compound against Penicillium species are not yet established [7].
The CLSI M38 method has not been evaluated in studies of the yeast or mould forms of dimorphic fungi such as Blastomyces dermatitidis, Coccidioides immitis/posadasii, Histoplasma capsulatum, or Talaromyces marneffei (Penicillium marneffei), and has been evaluated only for the mycelial form of Sporothrix schenckii species complex. Additionally, this method has not been used in studies of dermatophytes with echinocandins or nondermatophyte moulds with ciclopirox, griseofulvin, or terbinafine [5].
The adaptation of the CLSI M38 broth microdilution method for monitoring P. expansum susceptibility to this compound represents a significant advancement in fungicide resistance management. Traditional methods for detecting antifungal susceptibility of fungal crop pathogens—such as direct-plating isolates in media amended with various fungicide concentrations and determining inhibition of growth and/or spore germination—are time-consuming, labor-intensive, and unsuitable for evaluating large numbers of isolates. The broth microdilution method offers a standardized, reproducible alternative that enables efficient screening of pathogen populations for shifts in fungicide sensitivity [2] [1].
Establishing a sensitivity baseline for fungus-fungicide combinations is crucial for effective resistance management. The reference method enables researchers to monitor the occurrence and distribution of resistant isolates, informing resistance management strategies and fungicide use patterns. The high in vitro activity of this compound against all P. expansum isolates tested in validation studies suggests that resistance has not yet emerged in this species, in contrast to P. digitatum and P. italicum where this compound resistance has been documented [1].
The methodology also has important implications for food safety through its potential role in reducing patulin contamination in apple products. By enabling the monitoring of fungicide efficacy against the major producer of this mycotoxin, the standardized susceptibility testing method contributes to integrated strategies for controlling postharvest decays and associated mycotoxin contamination in the food supply [2] [1].
Imazalil is a systemic fungicide belonging to the imidazole chemical class that provides both protective and curative action against a broad spectrum of seed-borne fungal pathogens [1] [2]. Its primary value in seed treatment lies in its effectiveness against strains resistant to other fungicide classes, such as benzimidazoles [1]. It is used as a seed treatment to protect crop yields, with barley being a primary focus [2].
| Target Pathogen | Associated Diseases | Primary Crops |
|---|---|---|
| Fusarium spp. [2] | Seed rot, seedling blights [1] | Cereals [2] |
| Helminthosporium spp. [2] | Net blotch, leaf rust, spot blotch [1] [2] | Cereals (e.g., Barley) [2] |
| Septoria spp. [1] | Seedling blight | Cereals |
| Bunt and Smut fungi [3] | Bunt, smut | Cereals |
The following diagram illustrates the fungicidal action of this compound at the cellular level.
For effective and safe application, the following protocols should be followed. The dosage varies depending on the crop and target disease.
Recommended Dosage
| Crop | Dosage (this compound 500g/L EC) | Application Target |
|---|---|---|
| Cereals | 2–5 mL per kg of seed [3] | Bunt, smut, seed-borne fungi |
| Cereals | 4–5 grams per 100 kg of seeds [2] | Fusarium, Helminthosporium |
Step-by-Step Application Methodology
This compound is a powerful tool for protecting seed health and ensuring crop establishment. Its systemic activity and effectiveness against benzimidazole-resistant strains make it particularly valuable. Researchers should note the ongoing regulatory evaluations regarding metabolite toxicity, as future findings may influence use patterns and registration statuses.
This compound is a broad-spectrum systemic fungicide of the imidazole class widely used in agricultural and postharvest applications to control fungal pathogens, particularly Penicillium species causing fruit rot. Its primary mechanism of action involves inhibition of ergosterol biosynthesis through binding to cytochrome P450-dependent enzyme CYP51 (14α-demethylase), disrupting membrane integrity and function in susceptible fungi. This inhibition leads to morphological abnormalities including reduced germination rates, spore swelling, distorted germ tubes, and eventual cytoplasmic leakage. Research has demonstrated that this compound exhibits pH-dependent activity, with significantly enhanced efficacy at neutral pH (7.0) compared to acidic conditions (5.2), which directly correlates with improved fungal uptake under neutral conditions. The differential sensitivity across fungal species and emerging resistance patterns highlight the importance of standardized spore germination assays for monitoring antifungal efficacy and resistance development.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Fungal Pathogens
| Fungal Species | MIC Range | Experimental Conditions | Reference Strain Characteristics |
|---|---|---|---|
| Penicillium digitatum | 0.01 mg/mL | In vitro, pH 7.0 | Wild-type sensitive strain [1] [2] |
| Penicillium italicum | 0.05 mg/mL | In vitro, pH 7.0 | Wild-type sensitive strain [1] [2] |
| Penicillium expansum | 0.5-2.0 μg/mL | CLSI M38-A method | Apple and pear isolates [3] |
| Geotrichum candidum | >1.0 mg/mL | In vitro assay | Citrus fruit isolate [1] [2] |
| Penicillium digitatum (resistant strain Pdw03) | >0.25 mL/L* | In vitro assay | 199-bp insertion in PdCYP51B promoter [4] |
Note: Value shown for trans-2-hexenal as this compound-resistant strain exhibits significantly reduced sensitivity.
Table 2: pH-Dependent Efficacy of this compound on Spore Germination and Myceltial Growth
| pH Condition | Germination Inhibition | Cellular Uptake | Morphological Alterations |
|---|---|---|---|
| pH 5.2 | Moderate inhibition | Limited uptake | Minor swelling, delayed germination |
| pH 7.0 | Strong inhibition (>80%) | Rapid accumulation | Severe swelling, distorted germ tubes, cytoplasmic leakage |
| Comparative Control (Miconazole at pH 5.2) | Strong inhibition | Appreciable uptake | Normal antifungal morphology |
The pH-dependent efficacy of this compound is attributed to enhanced partitioning and uptake at neutral pH, unlike other imidazole fungicides such as miconazole and clotrimazole which maintain consistent activity across pH ranges. This property is particularly relevant for postharvest applications where fruit surface pH may vary considerably. Research indicates that antagonistic compounds including tocopherol, farnesol, and trilinolein can reduce this compound efficacy, potentially through competition at uptake or target sites [5].
The broth microdilution method provides a standardized approach for quantifying this compound efficacy against spore germination with high reproducibility. This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines with specific modifications for agricultural fungal pathogens [3].
Inoculum Preparation: Harvest spores from 7-10 day old cultures of target fungi (e.g., Penicillium digitatum, P. italicum, or P. expansum) grown on potato dextrose agar (PDA) at 25°C. Collect spores using a sterile solution containing 0.85% saline with 0.01% Tween 20 to facilitate dispersion.
Spore Suspension Standardization: Adjust spore concentration to 0.5 McFarland standard (approximately 1-5×10⁶ CFU/mL) using a spectrophotometer at 530 nm wavelength (target OD: 0.22-0.24). Confirm viability and concentration through colony counts on PDA plates [3].
Drug Dilution Series: Prepare two-fold serial dilutions of this compound in RPMI 1640 broth buffered to pH 7.0 with MOPS (3-(N-morpholino)propanesulfonic acid) to ensure optimal activity. Concentration ranges should typically span from 0.001 μg/mL to 100 μg/mL based on expected sensitivity of the target strain.
Inoculation and Incubation: Dispense 100 μL of each this compound dilution into 96-well microtiter plates, followed by addition of 100 μL standardized spore suspension. Include growth control wells (spores without this compound) and sterility controls (media only). Seal plates and incubate at 25°C for 48-72 hours without agitation.
Germination Assessment and MIC Determination: Examine wells microscopically (400× magnification) to determine percentage spore germination inhibition. Score at least 100 spores per well. The Minimum Inhibitory Concentration (MIC) is defined as the lowest this compound concentration that inhibits ≥90% germination compared to the growth control [3].
Media Preparation: Prepare PDA plates amended with this compound across the desired concentration range. For Penicillium species, typically include concentrations from 0.001 μg/mL to 10 μg/mL. Buffer media to pH 7.0 unless specifically testing pH effects.
Inoculation Technique: Apply 10 μL aliquots of standardized spore suspension (1×10⁶ spores/mL) as discrete spots on the agar surface. Alternatively, use sterile filter paper discs impregnated with spores placed centrally on the plates.
Incubation and Analysis: Incubate plates at 25°C for 24-48 hours. Measure germ tube length for at least 50 spores per treatment using microscopic examination at 400× magnification. Compare germination rates and germ tube development between treatments and controls [5].
The molecular response to this compound treatment can be elucidated through transcriptomic profiling of key metabolic and resistance pathways. Studies on this compound-resistant Penicillium digitatum (Pdw03) have revealed that antifungal activity involves:
Energy Metabolism Disruption: Significant downregulation of genes involved in ATP synthesis and mitochondrial function, particularly those encoding ATP citrate lyase and cytochrome c oxidase subunits [4].
Oxidative Stress Response: Elevated expression of glutathione peroxidase and other antioxidant enzymes indicates reactive oxygen species (ROS) accumulation following this compound exposure.
Sterol Biosynthesis Alterations: Modulation of CYP51 gene expression, with resistant strains frequently showing mutations or insertions in the promoter region of PdCYP51B [4].
Cell Wall Integrity Compromise: Upregulation of β-1,3-glucanase and chitinase genes suggests cell wall remodeling in response to this compound-induced stress.
Emerging research indicates that combination therapies can enhance this compound efficacy and counter resistance development. The synergistic potential between this compound and other antifungal agents can be evaluated through systematic screening approaches:
Isozyme-Selectitive Combinations: Recent studies on Trichophyton rubrum demonstrate that combining azoles with differential Cyp51 isozyme selectivity produces synergistic effects. This compound shows relatively increased activity against Cyp51A when combined with prochloraz which targets Cyp51B [6].
Natural Compound Enhancement: Screening natural antifungal compounds like 1,8-cineole and trans-2-hexenal has revealed potential for combination regimens. These compounds maintain efficacy against strains with developed this compound tolerance and exhibit complementary mechanisms of action [4] [1].
Checkerboard Assay Methodology: Prepare two-dimensional dilution series with this compound and test compounds in 96-well plates. Inoculate with standardized spore suspensions and incubate as described in section 3.1. Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify synergistic interactions, where FICI ≤ 0.5 indicates synergy [6].
Inconsistent Inoculum Density: Variable spore counts between assays can significantly impact MIC determinations. Solution: Implement rigorous standardization using spectrophotometric methods with species-specific OD calibration curves. Verify counts periodically by plating and colony enumeration [3].
pH Drift During Incubation: Uncontrolled pH changes can alter this compound efficacy. Solution: Use appropriately buffered media (e.g., MOPS-buffered RPMI 1640) and confirm post-incubation pH in control wells. For agar-based assays, incorporate pH indicators to monitor stability [5].
Resistant Strain Misclassification: Failure to distinguish true resistance from technical artifacts. Solution: Include reference strains with known susceptibility profiles in each assay run. For putative resistant isolates, confirm through molecular analysis of CYP51 genes and promoters [4].
Edge Effects in Microplates: Evaporation in perimeter wells can cause uneven germination. Solution: Use microplates with evaporation barriers or fill perimeter wells with sterile water. Incubate plates in humidified chambers to minimize evaporation [3].
Recent studies have highlighted that exposure to glyphosate can induce tolerance to this compound and other fungicides in citrus pathogens through cross-resistance mechanisms. This phenomenon underscores the importance of considering agricultural chemical histories when monitoring fungicide efficacy. Research demonstrates that subculturing Penicillium digitatum and P. italicum in media containing increasing glyphosate concentrations induced tolerance not only to glyphosate but also to this compound and thiabendazole. Notably, this cross-resistance pattern did not extend to 1,8-cineole, supporting its potential as an alternative or complementary antifungal agent [1] [2].
These application notes provide comprehensive protocols for assessing this compound antifungal activity through spore germination assays, with specific methodological adaptations for different research applications. The standardized broth microdilution approach offers robust quantitative data for susceptibility testing and resistance monitoring, while agar-based methods enable morphological evaluation. Advanced techniques including transcriptomic analysis and combination screening facilitate deeper investigation of mechanisms and synergistic partnerships. Particular attention should be paid to pH control and inoculum standardization as these factors significantly impact this compound efficacy. Emerging research on cross-resistance patterns with agricultural chemicals like glyphosate highlights the importance of integrated approaches to fungicide management. These protocols provide a foundation for consistent, reproducible evaluation of this compound efficacy against fungal plant pathogens with applications in both agricultural and research settings.
The determination of imazalil (1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole) in fatty matrices presents significant analytical challenges due to the compound's physicochemical properties and complex matrix interference. This compound is a systemic fungicide widely used in agricultural practices and post-harvest treatments, with regulatory concern due to its potential genotoxic and teratogenic effects observed in studies [1]. The analysis of fatty matrices (including animal tissues, high-lipid plant materials, and processed foods) requires sophisticated sample preparation to separate the analyte from co-extracted lipids while maintaining analytical integrity and method sensitivity. The complexity stems from the need to achieve low detection limits (typically ≤10 μg/kg) in matrices containing up to 25% lipid content [2], while addressing issues such as matrix effects, analyte stability, and chromatographic interference.
Regulatory frameworks worldwide, including the European Union's maximum residue levels (MRLs) and Canada's strict pesticide monitoring in cannabis products [2], have established stringent requirements for this compound determination. The limit of quantification (LoQ) for such methods must demonstrate adequate precision and accuracy at or below the established MRLs, which demands robust validation approaches. For fatty matrices specifically, the sample preparation technique must effectively remove lipid components without compromising this compound recovery, as residual matrix components can cause significant ion suppression/enhancement in mass spectrometric detection and interfere with chromatographic separation [3]. These challenges necessitate comprehensive method validation to ensure reliable this compound quantification in complex fatty matrices for regulatory compliance and food safety monitoring.
Method validation for this compound determination in fatty matrices requires demonstration of analytical capability across multiple parameters, with acceptance criteria tailored to the complex nature of lipid-rich samples. The validation must establish that the method produces reliable results consistent with the intended applications, with specific emphasis on addressing matrix-induced effects that are particularly pronounced in fatty matrices.
Table 1: Method Validation Parameters and Acceptance Criteria for this compound in Fatty Matrices
| Validation Parameter | Experimental Design | Acceptance Criteria | Reference Matrix |
|---|---|---|---|
| Accuracy (Recovery) | Spiked at 3 concentrations with 6 replicates each | 70-120% with RSD ≤20% | Chicken breast [3] |
| Precision (Repeatability) | 6 replicates at 3 concentrations over 1 day | RSD ≤20% | Chicken breast [3] |
| Linearity | Calibration curves (5-50 μg/kg) | R² ≥0.99 | Cannabis inflorescence [2] |
| Limit of Quantification (LOQ) | Signal-to-noise ≥10, accuracy and precision at lowest calibrated level | ≤10 μg/kg (lower for some matrices) | Multiple matrices [4] [2] |
| Specificity/Selectivity | Analysis of blank matrix and spiked samples | No interference ≥30% of this compound signal | Chicken breast [3] |
| Matrix Effect | Comparison of solvent vs matrix-matched calibration | Signal suppression/enhancement ≤±30% | Cannabis [2] |
The accuracy of an analytical method represents the closeness of agreement between the conventional true value and the measured value, typically demonstrated through recovery studies where blank matrix is fortified with known this compound concentrations. For fatty matrices, recovery can be influenced by the extraction efficiency from lipid components and the effectiveness of cleanup procedures in removing co-extracted compounds without retaining the analyte. The precision of the method, expressed as relative standard deviation (RSD%), must be evaluated under repeatability conditions (same analyst, same equipment, short time interval) and may include intermediate precision (different days, different analysts, different equipment) for full method validation [3].
Table 2: Advanced Validation Parameters for this compound in Fatty Matrices
| Parameter | Evaluation Approach | Typical Results for this compound |
|---|---|---|
| Carryover | Injection of blank after high-concentration sample | ≤20% of LOQ |
| Robustness | Deliberate variations in extraction time, temperature, mobile phase | RSD ≤15% for all variations |
| Stability | Short-term (bench), long-term (freezer), processed sample stability | ≥70% recovery after storage period |
| Measurement Uncertainty | Combination of all precision and accuracy data | Expanded uncertainty ≤50% |
The specificity of the method must be demonstrated in the presence of matrix components that may co-extract with this compound, particularly challenging in fatty matrices where numerous lipid compounds with similar physicochemical properties may cause isobaric interference. For mass spectrometric methods, specificity is typically established by monitoring multiple reaction monitoring (MRM) transitions and ensuring the ion ratio remains within acceptable limits (±30% relative to calibration standards) [2]. The linearity of the method must be evaluated across the calibrated range, typically using matrix-matched calibration to compensate for matrix effects, with correlation coefficients (R²) ≥0.99 considered acceptable for quantitative analysis.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology has been successfully adapted for this compound extraction from fatty matrices, with modifications to address the specific challenges posed by lipid-rich samples. The protocol begins with sample homogenization, where representative sampling is critical—approximately 2 kg of bulk material should be homogenized, with leafy vegetables and herbs requiring at least 0.5 kg samples [5]. For fatty animal tissues, visible fat should be included in the sample to ensure representativity. The extraction process initiates with weighing 10.0 ± 0.1 g of homogenized sample into a 50-mL polypropylene centrifuge tube, followed by addition of internal standards (deuterated this compound if available, or structurally similar compounds) to correct for recovery variations and matrix effects [3].
The extraction proper employs 10 mL of acetonitrile (Optima grade or equivalent) with addition of buffering salts—specifically 4 g anhydrous magnesium sulfate (MgSO₄) to induce water separation and 1 g sodium chloride (NaCl) to promote partitioning of organic and aqueous phases [5] [3]. The mixture is vigorously shaken for 1 minute using a vortex mixer or mechanical shaker, then centrifuged at ≥4000 ref for 5 minutes to achieve phase separation. The critical cleanup step for fatty matrices employs dispersive solid-phase extraction (d-SPE) with multiple sorbents: 50 mg primary secondary amine (PSA) for removal of fatty acids and sugars, 50 mg C18 for removal of non-polar interferents, and 50 mg graphitized carbon black (GCB) for pigment removal, though GCB should be used cautiously as it may retain this compound [5]. After a second centrifugation, the purified extract is transferred to autosampler vials for analysis.
The analysis of this compound in fatty matrices requires sophisticated chromatographic separation coupled with mass spectrometric detection to achieve the necessary specificity and sensitivity. For liquid chromatography-tandem mass spectrometry (LC-MS/MS), a reversed-phase separation is recommended using an Acclaim Polar Advantage II column (2.1 mm × 100 mm, 2.2 μm) or equivalent with a gradient elution program [2]. The mobile phase should consist of (A) 3 mM ammonium formate in ultrapure water + 0.1% formic acid and (B) 3 mM ammonium formate in methanol + 0.02% formic acid, with a gradient progressing from 30% B to 95% B over 12 minutes, followed by a 4-minute re-equilibration. The flow rate should be maintained at 0.4 mL/min with column temperature at 40°C, and injection volume of 5 μL.
For gas chromatography-tandem mass spectrometry (GC-MS/MS) analysis, which may be necessary for confirmatory purposes, a TG-5SILMS column (30 m × 0.25 mm × 0.25 μm) is recommended with a temperature program starting at 40°C (held for 1 minute), ramping to 300°C at 25°C/min, and final hold time of 5 minutes [2]. The mass spectrometric detection should employ multiple reaction monitoring (MRM) with at least two transitions for this compound: primary quantifier transition m/z 297→159 and qualifier transition m/z 297→255, with optimized collision energies for each [3] [2]. The ion source temperature should be maintained at 300°C, with dwell times of at least 50 ms per transition to ensure sufficient data points across chromatographic peaks.
Rigorous quality control measures are essential throughout the analytical process to ensure generated data reliability. Each analytical batch should include: a method blank (extraction without sample) to monitor contamination, a spiked blank (extraction solvent fortified with this compound) to monitor instrument performance, and matrix-matched calibration standards prepared in blank matrix extract to compensate for matrix effects [3]. For every batch of 20 samples or fewer, include at least one laboratory control sample (blank matrix spiked with this compound at known concentration) and one duplicate sample to monitor precision. The continuing calibration verification standard should be analyzed after every 10-15 samples to monitor instrument drift, with acceptance criteria of ±20% deviation from expected values.
The identification criteria for this compound should include: (1) retention time match with calibration standard within ±0.1 minute, (2) signal-to-noise ratio ≥10:1 for both quantifier and qualifier ions, and (3) ion ratio between qualifier and quantifier transitions within ±30% of the average ratio observed in calibration standards [2]. Any sample exceeding the calibration range should be diluted with blank matrix extract and reanalyzed, with appropriate dilution factors applied to calculated concentrations. All raw data, including chromatograms, integration parameters, and calibration curves, should be retained for audit purposes, with electronic records maintaining complete traceability of any reprocessing activities.
Figure 1: Comprehensive Workflow for this compound Analysis in Fatty Matrices
Matrix Effects: Significant ion suppression is frequently observed in fatty matrices due to co-eluting compounds. To mitigate this, employ matrix-matched calibration rather than solvent-based standards [2]. Alternatively, use the standard addition method for particularly problematic matrices, though this increases analytical time. Effective cleanup optimization is crucial—if ion suppression exceeds ±30%, increase the amount of C18 sorbent (up to 150 mg) or consider a two-stage cleanup process. Dilution of final extract with water:acetonitrile (90:10) can also reduce matrix effects, though this may compromise sensitivity and requires verification that LOQ is still achievable.
Low Recovery: Recovery values outside the acceptable 70-120% range indicate issues with extraction efficiency or analyte stability. For low recovery, first verify the extraction solvent composition—acetonitrile with 1% acetic acid may improve recovery for this compound. Ensure adequate extraction time (vortexing for at least 1 minute followed by 5-minute centrifugation at proper speed). If recovery remains low, consider a secondary extraction of the pellet with fresh solvent. For consistently high recovery (>120%), investigate potential concentration during evaporation or interference from co-extracted compounds; implement more stringent cleanup procedures and verify the specificity of detection.
Cleanup Optimization: The selection of d-SPE sorbents should be tailored to the specific fatty matrix. For animal tissues with high phospholipid content, include Z-Sep+ or EMR-Lipid sorbents specifically designed for lipid removal [2]. For plant-based fatty matrices (avocado, olive oil), the combination of PSA + C18 + GCB (25-50 mg each) typically provides optimal cleanup, though GCB should be used judiciously as it may adsorb this compound. Conduct recovery experiments with different sorbent combinations to identify the optimal mixture that maximizes impurity removal while maintaining this compound recovery within acceptable limits.
Chromatographic Separation: To resolve this compound from matrix interference, optimize the gradient profile to increase retention time stability. Incorporating a delay volume between this compound and potentially interfering compounds significantly improves method robustness. For complex fatty matrices, consider using a longer analytical column (150 mm instead of 100 mm) or reduced particle size (sub-2 μm) to enhance resolution. The addition of ammonium formate or ammonium acetate to mobile phases improves ionization stability and peak shape in LC-MS/MS applications [2].
The validated method for this compound determination has been successfully applied to diverse fatty matrices, each presenting unique challenges and requiring slight methodological adjustments. In chicken breast fillets (approximately 3% fat content), the method achieved LOQ of 4.9 μg/kg with recovery rates of 71.2-118.8% [3], demonstrating effectiveness despite the complex nature of animal tissue. The analysis detected various pesticides including cypermethrin and permethrin at concentrations ranging from 4.9 to 15.2 μg/kg, all below established MRLs. For cannabis inflorescence (containing up to 25% lipids by weight) [2], the method required dual LC-MS/MS and GC-MS/MS approaches to cover the full range of pesticide analytes, with this compound specifically quantified at LOQ of 10 μg/kg using a 16-minute chromatographic gradient.
In high-fat plant matrices such as avocados and olives, the method effectively addressed the challenge of chlorophyll and carotenoid removal through optimized GCB usage while maintaining this compound recovery within acceptable parameters [5]. For animal-derived products with higher fat content than chicken breast (such as liver, fatty fish, and dairy products), additional cleanup steps with lipid-specific sorbents were incorporated, with validation data showing consistent performance across matrix types. The versatility of this QuEChERS-based approach across various fatty matrices underscores its utility in comprehensive pesticide monitoring programs, with method parameters adjustable based on specific matrix characteristics while maintaining core validation principles.
The analytical methodology for this compound determination must align with regulatory requirements across different jurisdictions, which continue to evolve as new safety data emerges. The European Union has established strict maximum residue levels (MRLs) for this compound in various food commodities, with particular scrutiny on products intended for vulnerable populations [5]. Recent monitoring data indicates that approximately 7.9% of fruits and 7.3% of vegetables exceed established MRLs, with some cases reaching 7900% above permitted levels for certain pesticides [5], highlighting the critical importance of robust analytical methods. In Canada, the pesticide monitoring program for cannabis represents one of the most extensive regulatory frameworks, specifying minimum method performance limits rather than maximum allowable concentrations [2].
Method validation must demonstrate compliance with international guidelines, including the SANTE guidelines which specify requirements for recovery (70-120%), precision (RSD ≤20%), and LOQ (typically ≤10 μg/kg) [4]. For laboratories seeking accreditation, method validation data must encompass within-laboratory reproducibility using naturally incurred residues whenever possible, in addition to spiked samples. The expanding list of unauthorized pesticides in the EU—including 21% of pesticides found in fruits and 35% in vegetables—requires that analytical methods maintain capability to detect these compounds even as regulatory status changes [5]. Proper documentation of validation data, including all raw data and statistical analysis, is essential for regulatory submissions and laboratory accreditation under ISO/IEC 17025 standards [3].
The comprehensive analytical method validation for this compound determination in fatty matrices presented herein provides researchers and regulatory professionals with a robust framework for accurate and reliable quantification of this fungicide in challenging sample types. Through optimized sample preparation utilizing modified QuEChERS methodology, effective cleanup strategies tailored to lipid-rich matrices, and sophisticated instrumental analysis with LC-MS/MS and GC-MS/MS, the method achieves the sensitivity, specificity, and reproducibility required for contemporary food safety monitoring. The troubleshooting guidance and optimization strategies address common practical challenges encountered in implementation, while the regulatory considerations ensure alignment with international standards.
As analytical technology continues to advance and regulatory requirements evolve, further method refinements may incorporate emerging techniques such as two-dimensional chromatography for enhanced separation power, high-resolution mass spectrometry for improved identification capability, and automated sample preparation for increased throughput and reproducibility. The fundamental principles outlined in this protocol, however, provide a solid foundation for this compound determination in fatty matrices that can be adapted to incorporate technological advancements while maintaining analytical integrity and regulatory compliance.
This compound (IMZ) is a widely used demethylation inhibitor (DMI) fungicide employed primarily for postharvest protection of various fruits against fungal pathogens, particularly Penicillium species such as P. expansum (causing blue mold in apples and pears) and P. digitatum (causing green mold in citrus fruits) [1] [2]. The fungicide disrupts ergosterol biosynthesis, compromising cell membrane integrity in susceptible fungi. Due to its single-site mode of action and extensive postharvest use, there is a significant resistance risk in fungal populations, necessitating regular monitoring through MIC determination [1]. Resistance to this compound has been documented in P. digitatum and P. italicum, and while not yet reported in P. expansum at the time of the studies, the potential for resistance development remains high [1].
MIC determination for this compound serves multiple critical functions in both agricultural and research settings: establishing baseline sensitivity before widespread resistance emergence, detecting resistant subpopulations, guiding antifungal use strategies, and complying with regulatory requirements for maximum residue levels (MRLs) in food products [1] [3]. The European Union has established MRLs for this compound ranging from 4-5 mg/kg for citrus fruits to 10 μg/kg for baby foods, highlighting the importance of judicious use [1] [4].
The Clinical and Laboratory Standards Institute (CLSI) M38-A broth microdilution method provides a standardized reference technique for determining antifungal susceptibility of filamentous fungi [1]. This method offers several advantages over traditional techniques, including reproducibility across laboratories, quantitative endpoint determination, and suitability for testing large numbers of isolates efficiently. The method has been validated for this compound susceptibility testing against various Penicillium species and is considered the gold standard for establishing baseline sensitivity data [1].
Table 1: Inoculum Standardization Parameters for Broth Microdilution Method
| Parameter | Target Value | Acceptable Range | Measurement Method |
|---|---|---|---|
| Transmittance | 69% | 68-70% | Spectrophotometer at 530 nm |
| Optical Density | 0.23 | 0.22-0.24 | Spectrophotometer at 530 nm |
| Colony Count | 1.5 × 10⁶ CFU/mL | 1.0-5.0 × 10⁶ CFU/mL | Colony counting on PDA |
| Confidence Interval | 59.4% | 57.7-61.0% | 95% CI for transmittance |
The agar dilution method provides a practical alternative for routine screening of this compound resistance in field and packinghouse isolates [1] [5]. This technique is particularly valuable for environmental monitoring of resistant subpopulations in commercial packinghouses where large numbers of isolates need evaluation. The method allows direct visualization of growth inhibition and can be adapted for efficient screening of multiple isolates against a single discriminative concentration [5].
For monitoring this compound resistance in Penicillium digitatum from citrus packinghouses, a discriminative concentration of 1.0 mg/L (1.0 μg/mL) in amended PDA has been shown to effectively detect resistant isolates not controlled by commercial applications of 3.0 g/L this compound [5]. Isolates capable of growing at this concentration were able to sporulate on fruit with this compound peel residues of 0.92 ± 0.05 mg/kg to 3.08 ± 0.08 mg/kg, indicating practical resistance under commercial conditions [5].
Table 2: Comparative Methodologies for this compound MIC Determination
| Parameter | Broth Microdilution (CLSI M38-A) | Agar Dilution Screening |
|---|---|---|
| Standard Reference | CLSI M38-A [1] | Adapted from traditional methods [1] |
| Primary Application | Baseline sensitivity, precise MIC values | Resistance monitoring, high-throughput screening |
| Culture Medium | RPMI-1640 with MOPS buffer | Potato Dextrose Agar (PDA) |
| This compound Concentration Range | 0.03-16 μg/mL [1] | Single discriminative concentration (1.0 μg/mL) [5] |
| Inoculum Density | 1.5 × 10⁶ CFU/mL | ~1 × 10⁶ CFU/mL |
| Incubation Conditions | 25°C for 48 hours | 25°C for 5-7 days |
| Endpoint Determination | 100% inhibition of visible growth | >10% growth compared to control [5] |
| Quality Control Strains | Reference strains with known MICs | Sensitive and resistant reference isolates |
For Penicillium expansum, the MIC distribution based on the CLSI M38-A method shows a range of 0.125-0.5 μg/mL for wild-type populations, with values ≤0.25 μg/mL indicating sensitivity [1]. Isolates with MIC values ≥1.0 μg/mL should be considered potentially resistant, particularly if they demonstrate the ability to sporulate on fruit with commercial this compound residues [5]. The epidemiological cutoff value (ECV) for this compound against P. expansum has been proposed at 0.5 μg/mL, separating wild-type populations from those with acquired resistance mechanisms [1].
Table 3: this compound MIC Ranges and Interpretation Guidelines for Penicillium Species
| Species | MIC Range Sensitive (μg/mL) | MIC Range Resistant (μg/mL) | Discriminative Concentration (μg/mL) | Clinical Correlation |
|---|---|---|---|---|
| P. expansum | 0.125-0.5 [1] | ≥1.0 [1] | 0.5 [1] | Prevents blue mold in apples |
| P. digitatum | ≤0.2 [5] | >1.0 [5] | 1.0 [5] | Fails to control green mold in citrus with commercial treatments |
| P. italicum | ≤0.1 [5] | >1.0 | 1.0 | Fails to control blue mold in citrus |
Several technical factors significantly influence MIC determination and should be carefully controlled:
The CLSI M38-A broth microdilution method demonstrates excellent correlation with traditional agar-based techniques while offering advantages in standardization and quantitative precision [1]. Comparative studies have shown that the broth microdilution method produces MIC values generally one dilution lower than agar dilution methods, possibly due to better nutrient availability or fungicide diffusion dynamics in liquid media [1]. For environmental monitoring in packinghouses, the agar dilution method using a discriminative concentration of 1.0 μg/mL provides a cost-effective approach for detecting practically relevant resistance in P. digitatum populations [5].
When interpreting MIC data, it is essential to consider the correlation between in vitro results and practical efficacy under commercial conditions. For P. digitatum, isolates capable of growing on agar amended with 1.0 μg/mL this compound were consistently able to cause decay and sporulate on citrus fruit treated with commercial concentrations (3.0 g/L) of this compound, confirming the practical significance of this resistance threshold [5]. Additionally, resistant isolates demonstrated the ability to sporulate on fruit with peel residues of 0.92 ± 0.05 mg/kg to 3.08 ± 0.08 mg/kg, further validating the biological relevance of the determined MIC values [5].
Imazalil is a systemic fungicide widely used in agriculture, particularly for post-harvest treatment of citrus fruits and other crops to prevent deterioration during storage and transportation. As a chiral azole compound, this compound exhibits stereoselective behavior in biological systems, making its residue analysis particularly important for food safety assessments. Regulatory agencies worldwide have established maximum residue limits (MRLs) for this compound in various food commodities, with recent European Food Safety Authority (EFSA) assessments proposing MRLs of 0.08 mg/kg for cucurbits with edible peel [1] [2]. This document provides detailed analytical protocols and application notes for accurate determination of this compound residues in food products, incorporating both conventional and advanced methodologies suitable for regulatory compliance and research purposes.
The choice of analytical method for this compound determination depends on several factors including matrix complexity, required sensitivity, equipment availability, and throughput requirements. For citrus fruits and other challenging matrices with high pigment and essential oil content, comprehensive sample clean-up is crucial to minimize matrix effects and improve method accuracy. The physicochemical properties of this compound, including its moderate water solubility (0.14 g/100 mL at 20°C) and high octanol-water partition coefficient, influence its extraction and chromatographic behavior [3].
Table 1: Comparison of Analytical Methods for this compound Determination in Food Matrices
| Method | LOQ (mg/kg) | Recovery Range (%) | Key Advantages | Suitable Matrices |
|---|---|---|---|---|
| HPLC-UV [4] | 0.01 | 72.5-99.0 | Cost-effective, widely available | Fruits, vegetables |
| HPLC-MS/MS [1] | 0.005-0.01 | 86.2-119.7 | High sensitivity, confirmatory | All food matrices |
| GC-TSD [5] | 0.2-0.5 | 79-109 | Good for non-polar extracts | Citrus peel and pulp |
| Immunoaffinity LC [6] | 0.002 | 91.3-104.2 | Excellent selectivity, high throughput | Citrus fruits |
| UPLC-MS/MS [7] | 0.001* | 86.2-119.7 | Enantioselective, fast separation | Strawberry, wine |
*Estimated based on method description
This protocol adapts the quick, easy, cheap, effective, rugged, and safe approach for multi-residue analysis including this compound, validated according to EFSA standards [1] [8].
This method provides high selectivity for this compound in complex matrices like citrus fruits, utilizing antibody-antigen interactions for superior clean-up [6].
This advanced protocol addresses the chiral behavior of this compound, which demonstrates enantioselective degradation in various matrices [7].
Calculate enantiomeric fraction (EF) using the formula: EF = peak area of (+)-imazalil / total peak area of both enantiomers. EF values range from 0 to 1, with 0.5 representing racemic mixture.
Table 2: Method Validation Parameters for this compound Analysis in Various Matrices
| Matrix | Method | Linearity (R²) | Precision (RSD%) | LOQ (mg/kg) | Recovery at LOQ (%) |
|---|---|---|---|---|---|
| Citrus fruits | IAC-HPLC [6] | >0.999 | 2.4-12.8 | 0.002 | 91.3-104.2 |
| Cucurbits | QuEChERS-LC-MS/MS [1] | >0.995 | <15 | 0.005 | 85-115 |
| Strawberry | UPLC-MS/MS [7] | >0.99 | 0.1-11.3 | 0.001* | 86.2-119.7 |
| Multiple crops | HPLC-UV [4] | >0.99 | 5-15 | 0.01 | 72.5-99.0 |
| Lemons | GC-TSD [5] | >0.99 | 2.4-12.8 | 0.5 | 79-109 |
Table 3: Effect of Food Processing on this compound Residues in Oranges [8]
| Processing Technique | Reduction (%) | Processing Factor | Notes |
|---|---|---|---|
| Washing with tap water | 26-84 | 0.16-0.74 | Reduction depends on washing time and temperature |
| Peeling | 63-100 | 0.0-0.37 | Highest reduction, most residue in peel |
| Fruit juice production | 63-100 | 0.0-0.37 | Residues transfer to juice depends on processing |
| Jam processing | 90-100 | 0.0-0.10 | Heating and sugar addition contribute to reduction |
| Frozen grated peel storage | 20-60 (in 3 months) | 0.40-0.80 | Gradual decline during frozen storage |
The following diagram illustrates the fate of this compound residues during household processing of oranges:
Recent EFSA assessments have proposed modifying existing MRLs for this compound, recommending a uniform level of 0.08 mg/kg for the whole group of cucurbits with edible peel [1] [2]. For citrus fruits, confirmatory data addressing metabolite toxicity have been evaluated, supporting the maintenance of existing MRLs [9]. The residue definition for enforcement in plant products is "this compound (any ratio of constituent isomers)," applicable to primary crops, rotational crops, and processed products [1].
Analytical methods must demonstrate capability to quantify residues at or below the validated LOQ of 0.005 mg/kg for regulatory compliance monitoring [1]. For risk assessment, particularly for commodities subject to post-harvest treatment, the tentative residue definition includes the sum of this compound and its metabolite R014821, expressed as this compound, though this is pending complete toxicological assessment [1].
These application notes provide comprehensive protocols for accurate determination of this compound residues in various food matrices. The QuEChERS-LC-MS/MS method offers the best combination of sensitivity, selectivity, and throughput for routine monitoring, while the immunoaffinity approach provides superior clean-up for complex matrices. Recent EFSA opinions confirm that dietary exposure to this compound residues from authorized uses is unlikely to present a risk to consumer health [1] [9]. However, analytical methods must account for the chiral nature of this compound and its differential behavior in various food processing scenarios to ensure accurate risk assessment.
This compound is often used in combination with other biocides to create a synergistic effect, enhancing its preservative performance beyond what any single component could achieve [1] [2].
The table below summarizes the key components found in this compound-based wood preservative formulations described in the search results.
| Component Category | Specific Agents | Function & Notes |
|---|---|---|
| Primary Active Ingredient | This compound (Enilconazole) or this compound Sulfate [1] | Primary fungicide; protects against wood-decaying fungi. |
| Synergistic Co-biocides | Triclosan, Fenarimol, Dichlorophen, Chlorothalonil [1] [2] | Enhances and broadens the fungicidal effect synergistically. |
| Propiconazole, Cyproconazole, Tebuconazole [1] | Other azole fungicides used in combination. | |
| DDAC (Didecyldimethylammonium chloride) [1] | Quaternary ammonium compound with biocidal properties. | |
| Pyraclostrobin [1] | Fungicide from a different class (strobilurin). | |
| Carriers & Solvents | Water, White spirit, Toluene, Xylene, Ethanol, Diesel, Kerosene [1] | Liquid carriers for impregnation into wood; can be organic solvents or water-based. |
| Other Additives | Oils (linseed, rapeseed, castor), Waxes, Emulsifiers, Colloidal Silica [1] [3] | Can aid in dispersion, reduce solvent volatility, or improve performance. |
While a full-scale industrial process is not detailed, one patent describes a laboratory-scale agar-block bioassay to rapidly evaluate the efficacy of preservative formulations. This method uses small wood veneers to test resistance to fungal decay [1].
The workflow for this testing method can be summarized as follows:
Key Experimental Details:
Beyond timber preservation, a specific practical application involving this compound is found in arboriculture. A study evaluated a wound treatment system to suppress cankers and wood rot in living trees [4].
When developing a treatment protocol based on this information, please note:
The table below summarizes key experimental findings on the effectiveness of various washing methods for removing this compound residues from citrus fruit.
| Method or Finding | Reported Efficacy / Key Result | Notes / Experimental Context |
|---|---|---|
| General Washing | ≤30% removal [1] | Multiple protocols tested; no method exceeded 30% removal efficiency [1]. |
| Solubility | 1400 mg/L (at 20°C) [2] | -- |
| Residue Location & Diffusion | Higher concentration in peel vs. pulp [3] | This compound penetrates the outermost cell layers of the peel, making surface washing less effective [3]. |
This protocol is adapted from a study that evaluated the fate of this compound from post-harvest treatment to a baking process [1].
This experimental workflow outlines the key stages for evaluating the removal of this compound from citrus fruit.
Q1: How stable is Imazalil during a baking process? this compound shows significant stability during thermal processing. The extent of its degradation depends heavily on how it is incorporated into the food matrix.
Table 1: Degradation of this compound During Baking
| Experiment Type | Degradation Observed | Key Metabolite Identified | Notes |
|---|---|---|---|
| Cake with fortified lemon peel [1] | ~22% | α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol | Represents a more realistic, incorporated residue. |
| Cake with spiked this compound [1] | ~52% | α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol | Overestimates degradation; spiked analyte is more labile. |
Q2: Can washing remove this compound from citrus surfaces? Washing is relatively ineffective. A comparative study of five different washing protocols found that none could remove more than 30% of this compound from the lemon surface [1]. This indicates that post-harvest surface residues are difficult to eliminate through simple washing.
Q3: What are the primary degradation pathways for this compound? Microbial degradation by the fungus Cladosporium herbarum occurs primarily via O-dealkylation, leading to multiple transformation products (TPs) [2].
Table 2: Key Transformation Products of this compound
| Transformation Product | Molecular Pathway | Note |
|---|---|---|
| This compound Ethanol | O-dealkylation | Also a major metabolite in baking and mammalian biotransformation [1] [3]. |
| IMZ_313 & IMZ_331 | Successive hydroxylation | Less common pathway [2]. |
| IMZ_288 | Imidazole ring scission | Reported for the first time in this fungal pathway [2]. |
Protocol 1: Monitoring this compound Fate from Citrus to Baked Goods This protocol is adapted from the study that tracked this compound from lemon treatment through cake baking [1].
1. Sample Preparation:
2. Extraction and Analysis:
3. Data Analysis:
Protocol 2: Investigating Microbial Biodegradation of this compound This protocol is based on the study using Cladosporium herbarum [2].
1. Cultivation:
2. Genetic and Enzymatic Mechanism Analysis:
3. Transformation Product Identification:
Diagram 1: Workflow for analyzing this compound fate in food processing.
Diagram 2: Key microbial degradation pathways of this compound.
1. What are the primary molecular mechanisms of this compound resistance in Penicillium digitatum?
Resistance to this compound, a sterol demethylation inhibitor (DMI) fungicide, is polygenic and arises through several key mechanisms [1] [2]. The major documented pathways are summarized in the table below.
Table 1: Major Molecular Mechanisms of this compound Resistance in P. digitatum
| Mechanism Category | Specific Genetic Alteration | Functional Consequence | Resistance Type / Notes |
|---|---|---|---|
| Target Site Overexpression [1] [3] [4] | Tandem repeat of a 126-bp enhancer in the promoter of CYP51A gene [3]. |
Increased production of the target enzyme (14α-demethylase), requiring higher fungicide dose for inhibition [4]. | R1 genotype [5] |
Insertion of a 199-bp transposable element in the promoter of CYP51A gene [4]. |
Overexpression of the target enzyme [4]. | R2 genotype | |
Insertion of a 199-bp transposable element in the promoter of the CYP51B gene [4]. |
Overexpression of the target enzyme [4]. | R3 genotype (now predominant in many areas [4]) | |
| Enhanced Drug Efflux [5] [1] [6] | Overexpression of ABC transporters (e.g., PMR1, PMR5) [5]. |
Active export of the fungicide from the fungal cell, reducing intracellular accumulation [5] [1]. | Contributes to Multidrug Resistance (MDR) phenotypes [1]. |
Overexpression of MFS transporters (e.g., PdMFS6, PdMfs1) [6]. |
Active export of various toxic compounds, including fungicides [6]. | PdMFS6 is also linked to increased fungal virulence on citrus fruit [6]. |
|
| Other Regulatory Factors [4] | Disruption of transcription factors (e.g., PdflbC). |
Increased sensitivity to this compound, suggesting a role in regulating resistance pathways. | Exact link to ergosterol biosynthesis may be indirect [4]. |
These mechanisms can operate independently or in combination, leading to multi-drug resistant (MDR) phenotypes where the fungus is resistant to several fungicide classes simultaneously [1] [6].
2. How can I monitor and characterize this compound resistance in Penicillium populations?
Regular monitoring is crucial for resistance management. The established protocol involves determining the effective concentration that inhibits 50% of fungal growth (EC₅₀) for your isolates.
Protocol: Determining Baseline Sensitivity to this compound using Broth Microdilution
This method is adapted from the CLSI M38-A standard, which has been validated as a reliable and efficient alternative to traditional methods like agar dilution for testing a large number of Penicillium isolates [7].
Materials Required:
Procedure:
Y = C/(1+Exp(-A-B × X))) to determine the this compound concentration that inhibits growth by 50% compared to the untreated control [2].Interpretation: Compare the EC₅₀ values of your field isolates to the known baseline sensitivity of the pathogen population. Isolates with significantly higher EC₅₀ values are considered resistant. For reference, a study on P. expansum found a mean MIC of 0.0625 µg/mL for sensitive isolates [7], while resistant P. digitatum isolates can exhibit EC₅₀ values exceeding 2.0 µg/mL [2].
3. What practical strategies can extend the useful life of this compound against resistant Penicillium?
Managing resistance requires an integrated approach that combines chemical and non-chemical tactics.
Table 2: Strategies for Curative Control and Resistance Management
| Strategy | Implementation | Rationale & Efficacy |
|---|---|---|
| Double Application of this compound [8] | Apply this compound first in an aqueous dip tank, followed by a second application in wax coating. | Superior green mold control and sporulation inhibition. The initial dip provides curative action, while the wax coating offers prolonged protective activity [8]. |
| Combine with Food-Grade Additives [9] | Mix this compound (200-400 mg/L) with sodium bicarbonate (SBC; 0.5-2%) in the treatment solution. | A synergistic effect improves control of resistant strains. SBC alone shows modest decay control but significantly enhances performance when combined with this compound [9]. |
| Apply with Heat [9] | Heat the this compound treatment solution to 40°C. | Heat improves fungicide performance. Dipping fruit in 200 mg/L this compound at 40°C can achieve control and residue levels comparable to 400 mg/L at 20°C, staying below maximum residue limits (MRLs) [9]. |
| Use in Rotation/ Mixture with Other Fungicides [2] [10] | Rotate this compound with fungicides from different FRAC groups (e.g., fludioxonil, pyrimethanil) that have different modes of action. | Mitigates the selection pressure for resistance to any single fungicide. Fludioxonil and azoxystrobin (Graduate A+) are newer options effective against Penicillium decays [10]. |
The relationships between these strategies and their outcomes in an integrated workflow can be visualized as follows:
Why is my imazalil recovery low in fatty samples? Standard QuEChERS methods can struggle with the high lipid content in fatty matrices. These lipids can co-extract with the target analyte, causing interference during instrumental analysis and leading to low recovery. A freeze-out cleanup step is highly effective for addressing this issue [1].
Which QuEChERS method is better for this compound, the EU or AOAC version? Research indicates an advantage for the EN 15662:2008 (the "EU" method) over the AOAC 2007.1 method for extracting this compound, due to its higher extraction efficiency for this specific fungicide [1].
Can I use a spiked solution to accurately assess this compound stability during processing? You should be cautious. Studies show that This compound degradation during a baking process was significantly higher when spiked into the matrix (52%) compared to when it originated from contaminated lemon peel (22%). This suggests that spiking experiments may not always reflect the real-world behavior of the pesticide and could overestimate degradation [1].
This protocol, validated for a fatty cake matrix, has demonstrated recovery rates exceeding 90% for this compound [1].
Step 1: Extraction
Step 2: Cleanup via Freeze-Out
The workflow for this optimized method can be visualized as follows:
For less complex fatty matrices or as a complementary step, a d-SPE cleanup can be applied. The choice of sorbents is critical, as some are ineffective for basic pesticides like this compound [2].
The table below compares the effectiveness of different sorbents:
| Sorbent | Effectiveness for this compound | Role in Cleanup | Key Consideration |
|---|---|---|---|
| C18 + PSA | Effective [2] | Removes fatty acids and pigments | A validated combination for QuEChERS. |
| Florisil (in MSPD) | Not effective [2] | General-purpose cleanup | Do not rely on Florisil-based methods for this compound. |
| GCB | Use with caution | Removes pigments | May adsorb planar analytes; use judiciously [3]. |
The decision-making process for implementing a cleanup strategy is summarized below:
The core experimental approaches for extracting and analyzing imazalil, particularly from food matrices like orange juice, are outlined below.
Two primary extraction techniques have been compared for recovering this compound enantiomers from spiked orange juice samples [1].
For a multi-residue pesticide analysis that could be adapted for this compound, the QuEChERS method is widely recommended. A typical protocol is as follows [2]:
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the standard technique for determining this compound and other fungicide residues. The following parameters, optimized for multi-residue analysis, can serve as a starting point [2].
[M+H]+ ion is typically the most abundant and is selected as the precursor ion [3].The table below summarizes critical quantitative data from the literature to guide your experimental design and troubleshooting.
| Aspect | Parameter | Value / Finding | Context / Significance |
|---|---|---|---|
| Extraction Recovery | SPE vs. DLLME | SPE provides higher recovery [1] | Use SPE for more accurate quantification of this compound levels. |
| Chiral Degradation | Enantiomer Fraction (EF) change in 24h | (-)-imazalil EF decreases from 0.548 to 0.471 [1] | Indicates enantioselective degradation; crucial for chiral analysis. |
| Method Sensitivity (LOQ) | Pesticides in Tomato | 5 μg/kg achievable for most pesticides in LC-MS/MS multi-residue method [2] | Benchmark for method performance; your system should aim for similar sensitivity. |
| Recovery Validation | Spiking Recovery (Accuracy) | Average recovery > 70% with RSD < 20% is acceptable [2] | Key validation parameter to prove method accuracy and precision. |
Here are answers to common challenges and questions researchers face during this compound analysis.
FAQ 1: Why is my recovery of this compound from spiked samples low? Low recovery can stem from inefficient extraction or analyte loss during cleanup.
FAQ 2: How can I ensure my analytical method is sensitive and precise enough? Follow a method validation protocol to establish key performance parameters [2] [5].
FAQ 3: My samples are complex. How do I confirm the detected peak is this compound and not an interference?
The following diagram illustrates the general workflow for analyzing this compound residues, integrating the techniques discussed.
The core of the problem is that planting the same crop repeatedly in the same soil leads to the buildup of specific pathogens and a decline in yield. For Ganoderma lucidum, the primary pathogen identified is Xylogone ganodermophthora [1].
Imazalil is a systemic imidazole fungicide that works by inhibiting the demethylation of sterols, disrupting the cell membrane of target fungi [2] [3]. Its efficacy against the pathogen causing continuous cropping obstacles in G. lucidum is summarized below.
Table 1: Summary of this compound's Efficacy Against X. ganodermophthora
| Aspect | Finding | Experimental Context |
|---|---|---|
| Target Pathogen | Xylogone ganodermophthora | Identified via PCR and sequencing from continuous cropping soil [1]. |
| Inhibition Rate | Notable inhibitory effect; up to 52.23% inhibition of G. lucidum growth by the pathogen was countered by this compound [1]. | Laboratory plate confrontation tests [1]. |
| Comparison to Other Agents | Effective at low concentrations (10 μL/mL), alongside Acticide DB20 [1]. | Indoor toxicity screening of multiple physical factors and chemical agents [1]. |
| Field Control | Effectively controlled pathogen growth and promoted the growth of G. lucidum [1]. | Validation of laboratory findings in a field setting [1]. |
The following workflow outlines the key experimental steps for verifying the presence of the pathogen and assessing the efficacy of this compound, as detailed in the research [1].
Key Experimental Details:
Inhibition rate (%) = [(Diameter of control group - Diameter of confrontation group) / (Diameter of control group - Diameter of inoculated block)] × 100 [1].When designing experiments with this compound, please consider the following:
The search results indicate several promising avenues for further investigation:
The table below summarizes the key parameters and performance data of different extraction techniques for this compound, as found in recent literature.
| Extraction Method | Clean-up / Phase Separation | Analysis Instrument | Reported Recovery (%) | LOQ / LOD | Applicable Matrices |
|---|---|---|---|---|---|
| Solid-Phase Extraction (SPE) [1] | Two specialized SPE columns | LC-MS/MS | 73.2 - 105.3 | 10 µg/kg | Various fruits & vegetables |
| QuEChERS [2] | d-SPE (MgSO₄ + PSA) | LC-MS/MS | 71 - 120 | 0.0005 - 0.05 mg/kg | Fruit washing sludge |
| Liquid-Liquid Extraction (LLE) [3] | Hexane:Ethyl Acetate (1:1) | GC-TSD | 79 - 109 | 0.2/0.5 mg kg⁻¹ | Lemon peel and pulp |
| Dispersive Liquid-Liquid Microextraction (DLLME) [4] | Solvent dispersion & centrifugation | Chiral HPLC | (Inferred lower than SPE) | (Not specified) | Orange juice |
| Immunoaffinity Column (IAC) [5] | Antibody-antigen binding | LC-ESI-MS/MS | ~90 (from lemon) | 5 ng/g (in lemon) | Citrus fruits |
Here are the step-by-step workflows for two of the most robust methods: the Multi-Residue LC-MS/MS Method and the QuEChERS Approach.
This method is suitable for the simultaneous analysis of this compound and several other post-harvest fungicides with high sensitivity [1].
This method is quick, easy, and effective for complex matrices like sludge from fruit washing tanks [2].
Q1: What is the biggest advantage of using an Immunoaffinity Column (IAC) for clean-up? The primary advantage is exceptional selectivity. IACs use antibodies that are specific to this compound, which allows for a very clean extract by binding only to the target molecule and ignoring most other matrix components. This can drastically simplify sample preparation and improve method robustness, with the columns being reusable up to 30 times [5].
Q2: I am working with citrus peel. Are there any special considerations? Yes, citrus peel is where fungicide residues are most concentrated. Studies have shown that standard washing treatments are largely ineffective, removing no more than 30% of surface this compound [6]. Furthermore, if you are developing a method for a processed product (e.g., a cake containing lemon peel), be aware that the food matrix (especially fats) can protect the pesticide during processing, leading to higher-than-expected residues. A "freeze-out" step during extraction can be effective in recovering this compound from such fatty matrices [6].
Q3: When should I choose DLLME over SPE? DLLME is a very fast and solvent-efficient technique. However, one study on orange juice found that SPE provided higher recovery values for this compound enantiomers compared to DLLME [4]. Therefore, SPE is generally preferred when high accuracy and precision are critical, while DLLME might be suitable for rapid screening.
Q4: My recovery for this compound is low. What could be the problem?
For researchers, a clear comparison of toxicity data and standardized experimental protocols is fundamental. The table below summarizes acute toxicity findings for imazalil, azoxystrobin, and their mixture on hook snout carp (Opsariichthys bidens) [1].
| Toxicant | LC50 (96-h, mean ± SE) | Toxicity Classification | Key Biochemical Alterations |
|---|---|---|---|
| This compound | 5.76 ± 0.16 mg/L | Moderate | SOD, CAT activity; Gene expression (cu-sod, il-1, esr) |
| Azoxystrobin | 2.81 ± 0.08 mg/L | High | GST, CarE activity; Gene expression (cu-sod, esr) |
| This compound + Azoxystrobin (1:1) | 3.47 ± 0.10 mg/L (Synergistic) | High | Combined oxidative stress, immune, and endocrine disruption |
Beyond aquatic toxicity, genotoxic risk is a critical endpoint for environmental and health assessments. The following data, derived from established methodologies, provides insight into the mutagenic potential of this compound and related fungicides [2].
Table 2: Genotoxicity of Citrus Postharvest Fungicides and Mixtures Test System: Salmonella typhimurium Ames Test (with and without metabolic activation S9)
| Test Substance | Strain TA 98 (Frameshift) | Strain TA 100 (Base-pair) | Interpretation |
|---|---|---|---|
| This compound | Negative | Negative | Non-mutagenic under test conditions |
| Thiabendazole | Positive | Positive | Mutagenic (both frameshift and base-pair) |
| Pyrimethanil | Negative | Negative | Non-mutagenic under test conditions |
| Fungicide Mixture (1:1:1) | Inconclusive | Inconclusive | Requires further investigation |
Experimental Protocol: Ames Test [2]
Experimental Protocol: Comet Assay (In Vitro) [2]
Q1: Our ecological risk assessment indicates high aquatic risk from this compound. What are the primary strategies for mitigation? A1: Risk mitigation should be multi-faceted [3] [1]:
Q2: What are the key mechanisms of this compound and azoxystrobin toxicity in fish models? A2: Research on hook snout carp indicates these fungicides disrupt fundamental physiological pathways through different but interacting mechanisms [1]:
esr).il-1), and endocrine disruption, confirming a synergistic toxicological outcome.The following diagram illustrates a tiered testing strategy that integrates alternative methods and traditional fish tests for a comprehensive risk assessment.
FAQ: What are the primary molecular mechanisms behind imidazole cross-resistance?
Cross-resistance occurs when a single mechanism in a pathogen confers resistance to both agricultural azole fungicides and clinical azole drugs. The primary driver is the high structural conservation of the drug target across diverse fungal species [1].
CYP51 genes in molds and plant pathogens, and ERG11 in yeasts. Key amino acid residues in the enzyme's active site are highly conserved, meaning a mutation in one species can have the same resistance effect in another [1].CYP51 or ERG11 genes can alter the drug-binding site, reducing the binding affinity of azole molecules. These mutations are often quantitative, leading to a gradual, step-wise decrease in sensitivity [2] [3].CYP51 or ERG11 gene can lead to a higher concentration of the target enzyme within the cell, effectively diluting the fungicide's effect and requiring a higher dose for inhibition [1].The following diagram illustrates how these mechanisms contribute to cross-resistance from a One Health perspective.
FAQ: What specific genetic mutations are linked to imidazole cross-resistance?
Specific mutations in the cyp51A gene of Aspergillus fumigatus have been strongly correlated with elevated resistance to imidazole fungicides. The following table summarizes key mutations and their phenotypic effects based on antifungal susceptibility testing [4].
Table 1: Cyp51A Mutations and Associated Imidazole Resistance Profiles in A. fumigatus
| Cyp51A Mutation | Phenotype and Key Findings | MIC against Imazalil | MIC against Prochloraz |
|---|---|---|---|
| TR34/L98H | Confers resistance to many triazole fungicides, but typically not to imidazoles. | 2 - 4 mg/L [4] | 0.5 - 2 mg/L [4] |
| TR34/L98H/ S297T/F495I | Confers strong cross-resistance to both triazole and imidazole fungicides. The F495I mutation is a key determinant for high-level imidazole resistance [4]. | 8 mg/L [4] | ≥32 mg/L [4] | | TR46/Y121F/T289A | Associated with high resistance to triazoles and some imidazoles like this compound. | ≥32 mg/L [4] | 16 - 32 mg/L [4] |
Key Insight: The F495I substitution is particularly critical. It is orthologous to mutations in other plant pathogens (e.g., F506I in Penicillium digitatum) known to cause imidazole resistance, confirming its direct role in reducing drug binding [4].
FAQ: What are the key methods for detecting and monitoring imidazole cross-resistance?
A combination of phenotypic and genotypic methods is essential for accurate resistance monitoring.
This protocol determines the Minimum Inhibitory Concentration (MIC) of fungicides and is adapted from standardized methods [4].
This protocol outlines methods for identifying known resistance-conferring mutations [5].
CYP51/ERG11 gene that are correlated with resistance.CYP51/ERG11 gene amplification.CYP51/ERG11 gene or its hotspot regions using PCR.The workflow for a comprehensive resistance monitoring strategy is shown below.
CYP51, such as the region encompassing codon F495 in A. fumigatus and its orthologous sites in other fungi [4].
This guide provides a detailed comparison between the fungicide imazalil and the pharmaceutical ketoconazole regarding their inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, a critical factor in drug metabolism and safety assessment.
The table below summarizes the key experimental findings for this compound and ketoconazole.
| Feature | This compound | Ketoconazole |
|---|---|---|
| Primary Context | Food contaminant, pesticide [1] | Pharmaceutical antifungal agent [2] |
| CYP3A4 Inhibition | Strong inhibitor [1] | Strong, clinically relevant inhibitor; "gold standard" for DDI studies [3] [4] |
| Inhibition Mechanism | Not fully detailed in search results | Competitive inhibition; disrupts PXR/SRC-1/HNF4α complex, reducing CYP3A4 expression [5] |
| Reported Potency (IC₅₀) | Potent inhibitor (IC₅₀ < 2 µM) [6] | Potent inhibitor; specific values vary by experimental system [4] |
| Key Experimental Models | Human intestinal Caco-2 cells [1] | Human liver microsomes, clinical DDI studies, PBPK modeling [7] [4] [8] |
| Effect on Other CYPs | Induces CYP1A1 via an AhR-independent pathway [1] | Recognized strong inhibitor for CYP3A4; listed as a selective inhibitor for in vitro studies by FDA [3] |
| Clinical DDI Evidence | Potential for interactions inferred from in vitro data [1] | Extensive evidence; used as a prototype inhibitor in clinical DDI studies (e.g., with midazolam, alprazolam) [7] |
The diagram below illustrates the molecular mechanism by which ketoconazole inhibits CYP3A4 expression, as revealed in specialized studies.
Figure 1: Mechanism of ketoconazole inhibition of CYP3A4 expression. The inducer rifampin activates PXR, which forms a complex with coactivator SRC-1 and master regulator HNF4α. This complex binds to and activates the CYP3A4 gene. Ketoconazole inhibits this process by disrupting the formation of this critical transcriptional complex [5].
The table below summarizes key experimental findings on the performance of imazalil compared to other fungicides, primarily from a study on controlling citrus green mold caused by Penicillium digitatum [1].
| Fungicide | Typical Application Context | Key Efficacy Findings | Noted Advantages | Noted Limitations |
|---|---|---|---|---|
| This compound | Postharvest control of citrus green mold [2]. | Highly effective against sensitive isolates; mixtures with pyrimethanil were the most effective for decay control [1]. | Well-established use; high efficacy in mixtures. | Resistance issues with some fungal isolates [1]. |
| Fludioxonil | Postharvest fungicide [1]. | Very high efficacy at early application timings; excellent anti-sporulation activity [1]. | High efficacy and strong anti-sporulation effect; performs well in mixtures. | Efficacy decreases as the time between infection and application increases [1]. |
| Azoxystrobin | Postharvest fungicide [1]. | Very high efficacy at early application timings; excellent anti-sporulation activity [1]. | High efficacy and strong anti-sporulation effect; performs well in mixtures. | Efficacy decreases as the time between infection and application increases [1]. |
| Pyrimethanil | Postharvest fungicide [1]. | Showed the highest level of green mold control in lab studies when applied 9-21 hours after inoculation [1]. | Effective with a longer application window post-inoculation. | The least effective fungicide in suppressing sporulation; lower efficacy when mixed into fruit coating [1]. |
The comparative data in the table above is largely derived from a specific laboratory and packingline study. Here are the methodological details:
The effectiveness of these fungicides can be significantly influenced by application methods:
For researchers developing new fungicides, high-throughput methodologies are crucial. The following diagram illustrates a generalized workflow for screening fungicide efficacy against oomycete pathogens, adapted from recent methodological research [5].
This workflow highlights critical steps where protocol choices impact results. Inoculum selection is a key decision; sporangia are often preferred over zoospores from axenic cultures for better reproducibility [5]. Standardized inoculum concentration is essential for consistent absorbance readings in optical density (OD) measurements [5]. Finally, appropriate statistical analysis is crucial, as traditional parametric tests require specific assumptions, and data transformation can complicate result interpretation [5].
The table below summarizes key comparative data for tebuconazole and propiconazole from the search results.
| Fungicide | Primary Use Context | Efficacy Data & Comparative Findings | Key Pathogens Targeted |
|---|
| Tebuconazole | Field crops (e.g., Fusarium Head Blight in wheat) [1] | • FHB Index Control: ~40% reduction (less effective than other triazoles in the study) [1]. • DON Toxin Control: ~23% reduction (less effective than other triazoles in the study) [1]. | Primarily plant pathogens like Fusarium species [1]. | | Propiconazole | Postharvest protection of citrus; field crops [2] [1] | • FHB Index Control: ~32% reduction (less effective than tebuconazole and others in the study) [1]. • DON Toxin Control: ~12% reduction (less effective than tebuconazole and others) [1]. • Citrus Sour Rot Control: Highly effective; optimal concentrations from 64–512 μg/ml [2]. | Galactomyces citri-aurantii (sour rot), Penicillium digitatum (green mold) [2]; Fusarium species [1]. |
The data in the table above comes from specific experimental settings, which are crucial for a correct interpretation.
For Fusarium Head Blight (FHB) in Wheat [1]:
For Postharvest Citrus Diseases [2]:
Both tebuconazole and propiconazole are demethylation-inhibiting (DMI) triazole fungicides. The following diagram illustrates their shared mechanism and a generalized protocol for in vitro susceptibility testing.
The diagram above highlights the shared biochemical target of these fungicides. The experimental workflow is based on modified standardized methods, such as the NCCLS M38-P reference method, which is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) [3].
The table below summarizes the activity of this compound against various fungal isolates, characterized by their genetic profiles. The Minimal Inhibitory Concentration (MIC) is a standard measure of drug effectiveness; a lower MIC indicates greater susceptibility [1] [2].
| Strain Origin / Type | Genetic Profile (cyp51A mutation) |
This compound MIC (mg/L) | Susceptibility Interpretation |
|---|---|---|---|
| Clinical & Environmental | Wild-type (WT) | 0.10 – 2.0 [2] | Susceptible |
| Clinical & Environmental | TR34/L98H | 2.0 – 8.0 [2] | Reduced Susceptibility |
| Clinical & Environmental | TR34/L98H/S297T/F495I | ≥ 8.0 [1] | Resistant |
| Clinical | TR46/Y121F/T289A | ≥ 32 [1] | Resistant |
| Clinical | G54R / G54V | 0.06 [1] | Susceptible |
The core mechanism of azole resistance in Aspergillus fumigatus involves mutations in the cyp51A gene, which encodes the target enzyme for this drug class.
This relationship between genetic mutations and the resulting phenotypic resistance can be visualized in the following pathway.
The data presented are derived from standardized and validated microbiological methods.
This is the benchmark method for determining MIC values against Aspergillus fumigatus [1].
This method provides a visual confirmation of resistance on solid media [1].
The table below summarizes the key experimental findings for Imazalil and Acticide DB20 against X. ganodermophthora [1]:
| Fungicide | Effective Concentration | Inhibition Effect on Pathogen | Impact on Ganoderma lucidum Growth | Key Findings |
|---|---|---|---|---|
| This compound | 10 μL/mL | Notable inhibitory effect | Promotes growth | Effective in both indoor toxicity tests and field control; successfully mitigates continuous cropping obstacle. |
| Acticide DB20 (DB20) | 10 μL/mL | Effectively inhibits growth | Information not specified | Considered a specific, effective drug against the pathogen. |
The study concluded that between the two, This compound had a more notable inhibitory effect on the growth of X. ganodermophthora [1].
For fellow researchers to evaluate and replicate the findings, here are the methodologies from the key study.
A core part of the research was to confirm the presence of X. ganodermophthora in continuous cropping soil and to quantify its impact on G. lucidum [1].
Inhibition rate (%) = [(Diameter of colony in control group - Diameter of colony in confrontation group) / (Diameter of colony in control group - Diameter of inoculated block)] × 100
This test revealed an inhibition rate of up to 52.23%, demonstrating the significant negative impact of the pathogen on G. lucidum growth [1].The process for identifying effective fungicides involved the following steps:
The workflow for these experiments is summarized in the following diagram:
When considering the application of these fungicides, particularly this compound, it is critical to be aware of toxicological and regulatory profiles.
However, the more recent toxicological data underscores significant potential health risks associated with this compound, including genotoxicity and a classification as a probable carcinogen [2]. This presents a critical area for further research and development:
The data below summarizes the degradation characteristics of imazalil and other common fungicides based on experimental studies.
Table 1: Residue Persistence on Clementine Mandarins at 4°C [1] This study was conducted under industrial postharvest conditions over 28 days. Fungicides were applied via cascade or wax methods.
| Fungicide | Application Concentration (mg/L) | Application Method | Half-life (Days) | Initial Residue (mg/kg) | Final Residue after 28 days (mg/kg) |
|---|---|---|---|---|---|
| This compound | 1000, 2000 | Cascade, Wax | 15 - 18 | Varies by method | 0.12 - 0.24 |
| Orthophenylphenol | Information Missing | Information Missing | ~15 | Information Missing | ~0.68 |
| Pyrimethanil | 1000, 2000 | Cascade | Little to no degradation | Information Missing | ~0.56 |
Table 2: Persistence and Properties in Soil [2] [3] This data is relevant for understanding environmental behavior, especially if fungicide residues enter soil via treated fruits or wastewater.
| Fungicide | Soil Adsorption (Kfads, L/kg) | Half-life in Soil (Days) | Water Solubility (Base) |
|---|---|---|---|
| This compound | 15.8 - 38.5 (Strong) | 76.3 (Slow) | 0.14 g/100 mL |
| Penflufen | 3.05 - 4.15 (Low) | 192 (Very Slow) | Information Missing |
The comparative data is derived from specific, validated experimental methods. Here are the protocols from the key studies cited.
1. Protocol for Citrus Fruit Residue Analysis [1] This methodology details how the data in Table 1 was obtained.
2. Protocol for Soil Degradation and Ecology Studies [3] This methodology underpins the environmental behavior data in Table 2.
3. Protocol for Uptake and Persistence Factors [4] This study investigated how application parameters affect initial fungicide deposition.
Experimental data shows that residue levels are not solely determined by the fungicide itself, but also by application methods and environmental conditions.
The diagram below outlines the general workflow used in the cited studies to generate residue persistence data.
Imazalil can influence drug absorption in the intestine through two key mechanisms on xenobiotic-metabolizing enzymes in Caco-2 cells, as shown in the diagram below:
The primary risk is that co-ingestion of this compound (as a food contaminant) with medications metabolized by these enzymes could modulate drug bioavailability, leading to potential therapeutic failure or increased toxicity [1] [2].
The following tables summarize key experimental data on this compound's effects compared to other substances.
Table 1: Cytotoxicity and Oxidative Stress in Caco-2 Cells This table compares the toxicity of this compound with other pesticides after 24 hours of exposure [3].
| Pesticide | Type | Caco-2 IC₅₀ (μM) | Key Oxidative Stress Markers in Caco-2 |
|---|---|---|---|
| This compound (IMZ) | Fungicide | 253.5 ± 3.37 | Significantly increased ROS and lipid peroxidation; induced loss of Mitochondrial Membrane Potential (MMP). |
| Imidacloprid (IMD) | Insecticide | > 1000 | Increased ROS and lipid peroxidation; no significant MMP loss. |
| Glyphosate (GLY) | Herbicide | >> 1000 | No significant changes in markers. |
Table 2: Comparison of Effects among Conazole Fungicides This table compares the effects of different conazole fungicides on enzyme activities and efflux pumps in Caco-2 cells [1] [2].
| Fungicide | Effect on CYP1A1 | Effect on CYP3A4 | Effect on P-gp / MRP-2 |
|---|---|---|---|
| This compound | Potent inducer (similar to TCDD/B(a)P) | Potent inhibitor | No inhibition |
| Ketoconazole | Weak or no effect | Weak inhibitor | Inhibited both P-gp and MRP-2/BCRP |
| Propiconazole | Weak or no effect | Weak or no effect | No inhibition |
| Tebuconazole | Weak or no effect | Weak or no effect | No inhibition |
Table 3: Species and Substrate-Dependent Inhibition of OCT2 This table shows the inhibitory effect of this compound on the Organic Cation Transporter 2 (OCT2), which is important for renal drug excretion [4].
| Parameter | hOCT2 (Human) | mOct2 (Mouse) |
|---|---|---|
| Inhibition of Metformin Uptake (IC₅₀) | 4.7 µM | 0.58 µM |
| Key Implication | Potential for drug-pesticide interactions affecting kidney clearance. | Stronger inhibitory effect in mice; caution needed when extrapolating animal data to humans. |
The following methodology is a synthesis of standard protocols used in the cited studies to investigate compound effects on Caco-2 cells [1] [2] [5].
1. Cell Culture and Differentiation
2. Monolayer Integrity Validation
3. Dosing and Treatment
4. Data Analysis
Papp = (dQ/dt) / (A × C₀), where dQ/dt is the transport rate, A is the filter area, and C₀ is the initial donor concentration [9] [6].
The table below summarizes key experimental data from a study that directly compared the CLSI M38-A broth microdilution method with agar dilution for testing imazalil against Penicillium expansum [1] [2] [3].
| Evaluation Parameter | Broth Microdilution (M38-A) | Agar Dilution | Spore Germination Inhibition |
|---|---|---|---|
| Mean Minimum Inhibitory Concentration (MIC) | 0.0625 µg/ml | 0.11 - 0.12 µg/ml | - |
| Mean Concentration for 50% Inhibition (IC50) | - | 0.05 - 0.06 µg/ml (colony size) | 0.04 µg/ml |
| Inoculum Density | 1×10⁶ to 5×10⁶ CFU/ml (target) [2] | Not specified in results | Not applicable |
| Incubation Time | 48-72 hours [1] | 48-72 hours [1] | Not specified |
| Key Advantage | Efficient for screening large numbers of isolates [1] | Traditional, direct method | Direct measurement of spore germination |
Here is a detailed breakdown of the methodologies used in the comparative studies.
This method was adapted from the CLSI standard for clinical filamentous fungi to assess Penicillium expansum [1] [2].
This traditional method involves incorporating the fungicide directly into the growth medium [1] [2].
The following diagrams illustrate the core steps of each method to help you visualize the processes.
Your choice between these methods should be guided by your research objectives:
The table below summarizes the toxicity profiles of this compound and its primary metabolites based on recent scientific and regulatory evaluations.
| Compound | Genotoxicity / Carcinogenicity | Acute Toxicity (Parent Compound) | Key Toxicological Findings |
|---|---|---|---|
| This compound (Parent) | Classified as a probable human carcinogen by the U.S. EPA [1] [2]. Some older studies concluded it was non-carcinogenic [3]. | Moderately toxic (EPA Toxicity Class II) [3]. Rat oral LD₅₀: 227-343 mg/kg [3]. | Affects liver and nervous system in animals [3] [4]. Causes oxidative stress and developmental toxicity in fish [5]. |
| Metabolite R014821 | Genotoxic potential could not be ruled out in earlier assessments [6]. New 2025 data indicate it is unlikely to be genotoxic [7]. | Information missing | A major metabolite from post-harvest use. Its previously unresolved genotoxicity was a critical data gap for risk assessment [6]. |
| Metabolite FK-772 | New 2025 data indicate it is unlikely to be genotoxic [7]. | Information missing | — |
| Metabolite FK-284 | New 2025 data indicate it is unlikely to be genotoxic (based on read-across) [7]. | Information missing | — |
Supporting experimental data and regulatory history provide context for the toxicity profiles.
The diagram below outlines a generalized workflow for evaluating the toxicity of a pesticide and its degradation products, integrating key methods from the research.
Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard